Rhodamine 800
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N3O.ClHO4/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACOCUMLBPNDIN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80143686 | |
| Record name | Rhodamine 800 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101027-54-7, 137993-41-0 | |
| Record name | Rhodamine 800 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101027547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodamine 800 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80143686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodamine 800 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Photophysical Properties of Rhodamine 800
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 800 (Rh800) is a near-infrared (NIR) fluorescent dye belonging to the xanthene family.[1][2] Its absorption and emission spectra in the red to NIR region make it particularly valuable for biological applications, as it helps to minimize interference from the natural autofluorescence of biological samples.[3][4] This property, combined with its use as a laser dye, makes this compound a significant tool in various research fields, including fluorescence microscopy, flow cytometry, and diagnostics.[5] This guide provides an in-depth overview of its core photophysical properties, the experimental protocols used for their determination, and a generalized workflow for its application.
Core Photophysical Properties
The photophysical characteristics of this compound, such as its absorption and emission maxima, fluorescence lifetime, and quantum yield, are highly dependent on its solvent environment. The quantitative data gathered from various studies are summarized below for easy comparison.
Table 1: General Photophysical Data for this compound
| Property | Value | Solvent | Source |
| Absorption Maximum (λ_abs) | 682 nm | Ethanol | |
| 681 nm | - | ||
| 683 nm | Acetone | ||
| 696 nm | DMSO | ||
| Emission Maximum (λ_em) | 704 nm | - | |
| 703 nm | - | ||
| 700 nm | Ethanol | ||
| Molar Absorptivity (ε) | 113,000 M⁻¹cm⁻¹ | Ethanol |
Table 2: Solvent-Dependent Fluorescence Lifetime and Quantum Yield of this compound
| Solvent/Medium | Fluorescence Lifetime (τ) | Quantum Yield (Φ_f) | Source |
| Ethanol | - | 0.25 | |
| Phosphate-Buffered Saline (PBS) | 0.68 ns (single exponential) | - | |
| Human Plasma | 1.90 ns (mean, multi-exponential) | - | |
| Whole Blood | 1.86 ns (mean) | - | |
| Albumin Solution | 1.80 ns (mean, multi-exponential) | - |
The fluorescence intensity of this compound is known to decrease significantly when the solvent is changed from an organic solvent like acetone to water. The increase in fluorescence lifetime when moving from a simple buffer like PBS to complex biological media such as plasma or blood suggests that the dye binds to proteins like albumin.
Experimental Protocols
The determination of this compound's photophysical properties involves several key spectroscopic techniques. The methodologies for these are detailed below.
Absorption and Emission Spectroscopy
This protocol is fundamental for determining the absorption and emission maxima (λ_max) of a fluorophore.
-
Objective: To measure the wavelengths at which this compound maximally absorbs and emits light.
-
Instrumentation: A UV-Visible spectrophotometer for absorbance and a spectrofluorometer for emission.
-
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound by dissolving it in a high-purity solvent (e.g., ethanol, DMSO). Dilute this stock solution to a working concentration, typically in the micromolar range, ensuring the absorbance at the peak wavelength is within the linear range of the instrument (usually < 0.1) to avoid inner filter effects.
-
Absorption Spectrum Measurement: Place the diluted sample in a quartz cuvette. Scan a range of wavelengths (e.g., 500-800 nm) using the spectrophotometer to find the wavelength of maximum absorbance.
-
Emission Spectrum Measurement: Using a spectrofluorometer, excite the sample at its absorption maximum (e.g., 682 nm). Record the fluorescence emission over a longer wavelength range (e.g., 690-850 nm) to determine the emission peak.
-
Fluorescence Quantum Yield (Φ_f) Determination
The quantum yield quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.
-
Objective: To determine the fluorescence quantum yield of this compound relative to a known standard.
-
Instrumentation: Spectrofluorometer and UV-Visible spectrophotometer.
-
Methodology (Relative Method):
-
Standard Selection: Choose a stable reference dye with a well-documented quantum yield and spectral overlap with this compound. For red-emitting dyes, standards like Rhodamine 101 or Cresyl Violet are often used.
-
Absorbance Matching: Prepare solutions of both the this compound sample and the standard in the same solvent. Adjust their concentrations so that their absorbances are closely matched (typically < 0.1) at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra for both the sample and the standard, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
-
Absolute Method: Alternatively, an absolute method using an integrating sphere can be employed. This technique directly measures all photons emitted by the sample, providing a direct calculation of the quantum yield without the need for a reference standard.
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state.
-
Objective: To measure the decay kinetics of this compound's fluorescence.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) system or a frequency-domain fluorometer.
-
Methodology (TCSPC):
-
Instrumentation Setup: A TCSPC setup includes a high-repetition-rate pulsed light source (e.g., a picosecond laser diode) tuned to the excitation wavelength of this compound, a sensitive single-photon detector, and timing electronics.
-
Data Acquisition: The sample is excited by the laser pulses. The detector records the arrival time of individual emitted photons relative to the excitation pulse. This process is repeated millions of times to build a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential model to extract the fluorescence lifetime(s). For instance, the decay of this compound in PBS is fitted to a single exponential, while in plasma, a multi-exponential model is required to account for different binding states.
-
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for a typical fluorescence-based experiment using this compound, from initial sample preparation to final data analysis.
References
An In-depth Technical Guide to the Synthesis and Derivatives of Rhodamine 800
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Rhodamine 800 and its derivatives, tailored for researchers, scientists, and professionals in drug development. This document delves into the synthetic methodologies, key experimental protocols, and the physicochemical properties of these near-infrared (NIR) fluorescent dyes.
Introduction to this compound
Synthesis of Rhodamine Derivatives
The synthesis of rhodamine derivatives often follows established chemical routes, which can be adapted to produce a variety of analogues with tailored properties. Common synthetic strategies include the condensation of aminophenols with anhydrides or, for asymmetric rhodamines, the use of phthalaldehydic acids to ensure regioselectivity.[3] Modifications to the xanthene core, such as the introduction of silicon or other heteroatoms, have led to the development of Si-rhodamines (SiR) and other derivatives with significantly red-shifted spectra.[4]
General Experimental Workflow for Rhodamine Derivative Synthesis
The synthesis of a rhodamine derivative typically involves a multi-step process that begins with the preparation of key intermediates, followed by a condensation reaction to form the xanthene core, and concludes with purification. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of a rhodamine derivative.
Detailed Experimental Protocol: Synthesis of a Near-Infrared Si-Rhodamine Derivative
This protocol is adapted from the synthesis of silicon-containing rhodamine dyes, which are close structural and spectral analogues of this compound.
Materials:
-
Substituted 2-bromoaniline precursor
-
Dichlorodimethylsilane
-
n-Butyllithium (n-BuLi)
-
Anhydride or ester electrophile
-
Anhydrous tetrahydrofuran (THF)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Synthesis of the bis(5-amino-2-bromophenyl)silane intermediate:
-
To a solution of the substituted 3-bromoaniline in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add dichlorodimethylsilane dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Formation of the Si-rhodamine core:
-
To a solution of the bis(5-amino-2-bromophenyl)silane intermediate in anhydrous THF at -78 °C under an argon atmosphere, add n-BuLi dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of the desired anhydride or ester electrophile in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO3.
-
Extract the product with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
-
Purification of the Si-rhodamine derivative:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Further purification can be achieved by preparative high-performance liquid chromatography (HPLC) if necessary.
-
-
Characterization:
-
Confirm the structure of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the photophysical properties by measuring the absorption and emission spectra, quantum yield, and molar extinction coefficient.
-
Quantitative Data of this compound and Derivatives
The photophysical properties of rhodamine dyes are crucial for their application as fluorescent probes. The following tables summarize key quantitative data for this compound and some of its derivatives.
Table 1: Spectroscopic Properties of this compound
| Property | Value | Solvent | Reference |
| Absorption Maximum (λabs) | 682 nm | Methanol | [5] |
| Emission Maximum (λem) | 712 nm | Methanol | |
| Molar Extinction Coefficient (ε) | Not Reported | - | - |
| Fluorescence Quantum Yield (Φ) | Not Reported | - | - |
Table 2: Comparison of Spectroscopic Properties of Selected Rhodamine Derivatives
| Derivative Name | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |
| Rhodamine B | 554 | 577 | 0.31 | Ethanol | |
| Rhodamine 6G | 530 | 550 | 0.95 | Ethanol | |
| Si-Rhodamine (SiR) | ~640-660 | ~660-680 | ~0.4 | Various | |
| Changsha NIR Dyes | ~680-700 | ~700-720 | ~0.2-0.3 | Various |
Applications and Signaling Pathways
The primary application of this compound and its derivatives is in fluorescence imaging, particularly for the visualization of mitochondria in living cells. This localization is not based on a specific signaling pathway in the traditional sense, but rather on the physicochemical properties of the dye and the biological properties of the mitochondria.
Mechanism of Mitochondrial Staining
Cationic and lipophilic rhodamine dyes accumulate in the mitochondria of living cells due to the negative mitochondrial membrane potential. The following diagram illustrates this process.
Caption: Mechanism of mitochondrial staining by this compound.
Conclusion
This compound and its derivatives are powerful tools for near-infrared fluorescence imaging. While a specific, detailed synthesis protocol for this compound is not widely available in the public domain, the general principles of rhodamine synthesis can be applied to create a diverse range of analogues with tailored photophysical properties. The development of Si-rhodamines and other NIR derivatives has significantly expanded the capabilities of fluorescence imaging, enabling deeper tissue penetration and reduced background interference. The primary application of these dyes remains the visualization of mitochondria, a process driven by the electrochemical potential across the mitochondrial membrane. Further research into novel synthetic routes and the exploration of new biological targets will continue to enhance the utility of this important class of fluorescent probes.
References
- 1. adipogen.com [adipogen.com]
- 2. Triarylmethane dye ethynologue with a fused julolidine motif as a compact dye in the near infrared range - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. WO2017059308A1 - Methods for synthesizing rhodamine dyes - Google Patents [patents.google.com]
- 4. Development of an Si-rhodamine-based far-red to near-infrared fluorescence probe selective for hypochlorous acid and its applications for biological imaging. | Semantic Scholar [semanticscholar.org]
- 5. This compound | TargetMol [targetmol.com]
Unveiling the Emissive Potential of Rhodamine 800: A Technical Guide to Quantum Yield Determination in Diverse Solvents
For Immediate Release
This technical guide provides an in-depth exploration of the fluorescence quantum yield of Rhodamine 800 across a range of solvents. Aimed at researchers, scientists, and professionals in drug development, this document furnishes a comprehensive summary of quantitative data, detailed experimental protocols for quantum yield determination, and visual workflows to elucidate the underlying processes.
Introduction: The Significance of this compound in Advanced Research
This compound, a near-infrared (NIR) fluorescent dye, has garnered significant attention in various scientific and biomedical applications. Its emission profile in the NIR region is particularly advantageous for deep-tissue imaging and in vivo studies, as it minimizes interference from autofluorescence of biological tissues. The efficiency of its fluorescence, quantified by the fluorescence quantum yield (Φf), is a critical parameter that dictates its sensitivity and performance as a fluorescent probe. This guide delves into the solvent-dependent nature of this compound's quantum yield, a crucial consideration for optimizing its use in diverse experimental settings.
Quantitative Analysis of this compound Quantum Yield
The fluorescence quantum yield of this compound exhibits marked sensitivity to the surrounding solvent environment. This solvent dependency stems from a variety of factors, including solvent polarity, viscosity, and the ability of the solvent to form hydrogen bonds, all of which can influence the non-radiative decay pathways of the excited state. A comprehensive understanding of these effects is paramount for the rational design of experiments and the development of novel applications.
Below is a compilation of reported quantum yield values for this compound in various solvents.
| Solvent | Quantum Yield (Φf) | Reference(s) |
| Absolute Ethanol | 0.25 | [1] |
| Phosphate-Buffered Saline (PBS) | 0.038 (3.8%) | [2] |
Note: The available quantitative data for the quantum yield of this compound in a wide range of organic solvents is limited in the current literature. The table will be updated as more data becomes available.
One study investigated the photoluminescence of this compound in ethanol, methanol, and cyclopentanol. While not providing absolute quantum yield values for all, it was observed that the photoluminescence intensity was lowest in ethanol and highest in cyclopentanol, indicating a variation in quantum yield across these solvents[3]. In aqueous solutions, this compound is known to form dimers, which can quench fluorescence and complicate quantum yield measurements[2]. The dye is soluble in dimethyl sulfoxide (DMSO) and methanol.
Experimental Protocols for Quantum Yield Determination
The determination of fluorescence quantum yield is a meticulous process that can be approached through two primary methodologies: the relative method and the absolute method.
Relative Method of Quantum Yield Determination
The relative method, also known as the comparative method, involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Experimental Workflow:
Caption: Workflow for the relative determination of fluorescence quantum yield.
Detailed Protocol:
-
Selection of a Standard: Choose a fluorescent standard with a well-established quantum yield and with absorption and emission spectra that overlap with those of this compound. For this compound, with its NIR emission, cresyl violet or Rhodamine 101 can be suitable standards when working in ethanol.
-
Preparation of Solutions: Prepare a series of five to six dilute solutions of both the this compound sample and the standard in the same solvent. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all the prepared solutions. Record the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence emission spectra of all solutions. It is crucial to use the same excitation wavelength, slit widths, and other instrumental parameters for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The relationship should be linear. Determine the slope of the straight line for both the sample (Grad_X) and the standard (Grad_S).
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_S * (Grad_X / Grad_S) * (n_X^2 / n_S^2)
where Φ_S is the quantum yield of the standard, and n_X and n_S are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).
-
Absolute Method of Quantum Yield Determination
The absolute method directly measures the number of photons emitted by the sample relative to the number of photons absorbed, typically using an integrating sphere.
Experimental Workflow:
Caption: Workflow for the absolute determination of fluorescence quantum yield using an integrating sphere.
Detailed Protocol:
-
Instrument Setup: A spectrofluorometer equipped with an integrating sphere is required. The integrating sphere captures all the light scattered and emitted from the sample.
-
Blank Measurement: Fill a cuvette with the pure solvent and place it in the integrating sphere. Measure the spectrum of the excitation light as it scatters within the sphere. This provides a baseline measurement of the excitation profile.
-
Sample Measurement: Replace the blank with the cuvette containing the this compound solution. Measure the spectrum again. This measurement will show a peak corresponding to the scattered excitation light (attenuated due to absorption by the sample) and the fluorescence emission from the sample at longer wavelengths.
-
Data Analysis:
-
Calculate the number of absorbed photons by subtracting the integrated area of the scattered excitation peak of the sample from that of the blank.
-
Determine the number of emitted photons by integrating the area under the fluorescence emission peak of the sample, after correcting for the spectral response of the detection system.
-
The absolute quantum yield is the ratio of the number of emitted photons to the number of absorbed photons.
-
Signaling Pathways and Logical Relationships
While this compound is primarily a fluorescent probe and not directly involved in intracellular signaling pathways in the way a drug molecule might be, its application in biological research is often to visualize or quantify processes that are part of such pathways. For instance, its use in monitoring mitochondrial membrane potential is a key indicator of cell health and apoptosis, which are integral to numerous signaling cascades.
The logical relationship in its application can be depicted as follows:
Caption: Logical workflow for using this compound to monitor biological processes.
Conclusion
The fluorescence quantum yield of this compound is a critical parameter that is highly dependent on the solvent environment. This guide provides a foundational understanding of the reported quantum yield values and detailed methodologies for their determination. For researchers and professionals in drug development, a precise understanding and accurate measurement of the quantum yield of this compound in relevant solvent systems are essential for leveraging its full potential as a powerful near-infrared fluorescent probe. Further research is warranted to expand the database of this compound quantum yields in a broader array of solvents to facilitate its wider application.
References
The Molar Extinction Coefficient of Rhodamine 800: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Rhodamine 800, a near-infrared (NIR) fluorescent dye, is a critical tool in a myriad of research and development applications, from cellular imaging to in vivo diagnostics. Its utility is fundamentally linked to its photophysical properties, chief among them being its molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at a specific wavelength. This technical guide provides an in-depth overview of the molar extinction coefficient of this compound, including reported values in different solvents, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.
Quantitative Data on Molar Extinction Coefficient
The molar extinction coefficient of this compound is highly dependent on the solvent environment due to solvatochromic effects that influence the electronic structure of the dye. The values reported in the literature can vary, reflecting differences in experimental conditions and solvents. Below is a summary of available data.
| Solvent | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Wavelength (λmax) (nm) |
| Ethanol | 113,000 | 682 |
| Ethanol | 188,000 | ~680 |
Note: The conflicting values for ethanol highlight the importance of precise experimental control and reporting when determining and using molar extinction coefficients.
Experimental Protocol for Determining the Molar Extinction Coefficient
The determination of the molar extinction coefficient is based on the Beer-Lambert Law, which states a linear relationship between absorbance and the concentration of an absorbing species.
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (mol/L or M)
-
l is the path length of the cuvette (typically 1 cm)
Materials and Equipment
-
This compound powder
-
Spectrophotometer (UV-Vis or Vis-NIR)
-
Analytical balance
-
Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes
-
Quartz or glass cuvettes with a 1 cm path length
-
Spectroscopy-grade solvents (e.g., ethanol, methanol, DMSO, water)
Methodology
-
Preparation of a Stock Solution:
-
Accurately weigh a small amount of this compound powder using an analytical balance.
-
Dissolve the powder in a known volume of the desired spectroscopy-grade solvent in a volumetric flask to create a concentrated stock solution. For example, dissolve 1 mg of this compound (Molecular Weight: 495.95 g/mol ) in 10 mL of ethanol to get a stock solution of approximately 2.016 x 10⁻⁴ M.
-
-
Preparation of Serial Dilutions:
-
Perform a series of precise dilutions of the stock solution to create a set of standards with decreasing concentrations. For instance, prepare five standards with concentrations ranging from approximately 1 µM to 10 µM. Use volumetric flasks and micropipettes to ensure accuracy.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum of this compound (approximately 650-700 nm).
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum for each of the prepared standard solutions.
-
Identify the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
-
Data Analysis:
-
Record the absorbance value at λmax for each standard solution.
-
Create a calibration curve by plotting the absorbance at λmax (y-axis) versus the molar concentration (x-axis) for the standard solutions.
-
Perform a linear regression analysis on the data points. The plot should yield a straight line that passes through the origin, in accordance with the Beer-Lambert Law.
-
The slope of the linear regression line is equal to the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of the molar extinction coefficient.
Caption: Workflow for determining the molar extinction coefficient.
Considerations for Accurate Measurement
-
Solvent Purity: Use high-purity, spectroscopy-grade solvents to avoid interference from impurities.
-
Dye Purity: The purity of the this compound powder will directly affect the accuracy of the calculated molar extinction coefficient.
-
Concentration Range: Ensure that the concentrations of the standard solutions fall within the linear range of the spectrophotometer's detector. Absorbance values should ideally be between 0.1 and 1.0.
-
Cuvette Handling: Use clean, unscratched cuvettes. Ensure proper orientation of the cuvette in the spectrophotometer.
-
Aggregation: At high concentrations, this compound may form aggregates, which can alter the absorption spectrum and lead to deviations from the Beer-Lambert Law. It is crucial to work with dilute solutions.
-
Photostability: this compound is light-sensitive. Prepare solutions fresh and protect them from prolonged exposure to light to prevent photobleaching.
By following this comprehensive guide, researchers can accurately determine the molar extinction coefficient of this compound in their specific experimental context, ensuring the reliability and reproducibility of their fluorescence-based assays and imaging studies.
Unveiling the Dynamics of a Near-Infrared Fluorophore: A Technical Guide to Rhodamine 800 Fluorescence Lifetime Measurements
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and methodologies for measuring the fluorescence lifetime of Rhodamine 800 (Rh800), a near-infrared (NIR) dye with significant applications in biomedical research and clinical diagnostics. Understanding the fluorescence lifetime of Rh800 is crucial for its effective use in various advanced fluorescence-based techniques, including fluorescence lifetime imaging (FLIM) and fluorescence polarization assays. This document provides a comprehensive overview of Rh800's photophysical properties, detailed experimental protocols for lifetime measurements, and a summary of key quantitative data to facilitate its application in laboratory and clinical settings.
Core Concepts in Fluorescence Lifetime
Fluorescence lifetime (τ) is an intrinsic property of a fluorophore, representing the average time it spends in the excited state before returning to the ground state by emitting a photon.[1][2] This parameter is highly sensitive to the fluorophore's local microenvironment, including factors like solvent polarity, temperature, viscosity, and the presence of quenchers.[1][2] Unlike fluorescence intensity, lifetime measurements are generally independent of fluorophore concentration and excitation intensity, offering a more robust and quantitative analytical approach.[1]
Quantitative Analysis of this compound Fluorescence Lifetime
The fluorescence lifetime of this compound exhibits significant variation depending on its environment. These changes can be leveraged to probe biological systems, for instance, by monitoring binding events to proteins like albumin. The following tables summarize the reported fluorescence lifetime values for this compound in different media.
| Medium | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) | Measurement Technique |
| Phosphate-Buffered Saline (PBS) | 610 | > 660 | 0.68 ns (single-exponential) | Frequency-Domain |
| Human Plasma | 610 | > 660 | 1.90 ns (mean), with components of 2.89 ns and 1.48 ns | Frequency-Domain |
| Whole Blood | 610 | 710 | 1.86 ns (mean), with components of 5.17 ns and 1.67 ns | Frequency-Domain |
| Human Serum Albumin | 610 | > 660 | 1.80 ns (mean), with components of 3.30 ns and 0.95 ns | Frequency-Domain |
| Red Blood Cell Ghosts | 610 | 710 | 1.69 ns (mean), with components of 4.36 ns and 1.19 ns | Frequency-Domain |
| Water | Not Specified | Not Specified | 0.73 ns | Time-Resolved Absorption |
| Absolute Ethanol | Not Specified | Not Specified | Not explicitly stated, but used as a reference. | Not Specified |
| PMMA (low concentration) | 625 | 710 | 2.39 ns | Time-Correlated Single Photon Counting |
| PMMA (high concentration) | 625 | 710 | 0.86 ns | Time-Correlated Single Photon Counting |
Table 1: Fluorescence Lifetime of this compound in Various Media.
Experimental Protocols for Fluorescence Lifetime Measurement
The two primary techniques for measuring fluorescence lifetime are Time-Correlated Single Photon Counting (TCSPC) and Frequency-Domain (FD) fluorometry.
Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive method that measures the time delay between the excitation pulse and the detection of the first emitted photon. By repeating this process millions of times, a histogram of photon arrival times is constructed, from which the fluorescence lifetime can be calculated.
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired solvent. The absorbance of the sample should be kept low (typically < 0.1) to avoid inner filter effects.
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or silica nanoparticles) or a reference dye with a very short, known lifetime. The IRF characterizes the temporal profile of the excitation pulse and the response of the detection system.
-
Data Acquisition:
-
Excite the this compound sample with a high-repetition-rate pulsed light source (e.g., a laser diode or a Ti:Sapphire laser). For this compound, an excitation wavelength around 682 nm is optimal.
-
Set the emission monochromator to the peak emission wavelength of this compound (around 704 nm).
-
Collect photons using a single-photon sensitive detector, such as a photomultiplier tube (PMT) or an avalanche photodiode (APD).
-
The "start" signal for the timing electronics is typically a synchronization signal from the light source, and the "stop" signal is the detected photon from the sample. To avoid "pile-up" distortion, the photon detection rate should be kept low (typically <5% of the laser repetition rate).
-
-
Data Analysis:
-
Construct a histogram of the photon arrival times.
-
Perform a deconvolution of the measured fluorescence decay with the IRF to obtain the true fluorescence decay.
-
Fit the deconvoluted decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s).
-
Frequency-Domain (FD) Fluorometry
In the frequency-domain method, the sample is excited with intensity-modulated light. The fluorescence emission will also be modulated at the same frequency but will be phase-shifted and demodulated relative to the excitation. The fluorescence lifetime can be calculated from the phase shift (τ_p) and the demodulation factor (τ_m).
Experimental Workflow:
Detailed Methodology:
-
Sample Preparation: As with TCSPC, prepare a dilute solution of this compound.
-
Reference Measurement: Measure the phase and modulation of a reference compound with a known, stable lifetime or a scattering solution (which has zero lifetime). This is used to correct for instrument-induced phase shifts and demodulation.
-
Data Acquisition:
-
Excite the this compound sample with a light source whose intensity is modulated at a high frequency (typically in the megahertz range).
-
The emitted fluorescence is detected by a photomultiplier tube, and its phase and modulation are compared to the excitation light.
-
These measurements are typically performed over a range of modulation frequencies.
-
-
Data Analysis:
-
Calculate the phase lifetime (τ_p) and the modulation lifetime (τ_m) at each frequency.
-
For a single-exponential decay, τ_p and τ_m will be independent of the modulation frequency and equal to the fluorescence lifetime. For multi-exponential decays, these values will vary with frequency, and more complex analysis is required to resolve the lifetime components.
-
Factors Influencing this compound Fluorescence Lifetime
Several factors can significantly alter the fluorescence lifetime of this compound, making it a sensitive probe for its local environment.
Logical Relationship of Influencing Factors:
-
Solvent Polarity and Viscosity: The polarity of the solvent can affect the energy levels of the excited state, influencing the rates of radiative and non-radiative decay. Increased solvent viscosity can restrict molecular motion, often leading to a longer fluorescence lifetime.
-
Binding to Macromolecules: As demonstrated in the provided data, the binding of this compound to proteins like albumin significantly increases its fluorescence lifetime. This is attributed to the more rigid environment and protection from solvent-mediated quenching upon binding.
-
Quenching: The presence of quenching agents, such as molecular oxygen or heavy atoms, can provide additional non-radiative decay pathways, leading to a shorter fluorescence lifetime.
-
Aggregation: At high concentrations, this compound can form non-fluorescent or weakly fluorescent dimers and higher-order aggregates, which can lead to a decrease in the measured fluorescence lifetime.
Applications in Research and Drug Development
The sensitivity of this compound's fluorescence lifetime to its environment makes it a valuable tool in various applications:
-
Fluorescence Lifetime Imaging (FLIM): FLIM provides contrast based on the fluorescence lifetime at each pixel in an image, offering insights into the local environment within cells and tissues. This compound is suitable for FLIM studies in the NIR window, where tissue autofluorescence is reduced.
-
Biosensing: Changes in the fluorescence lifetime of this compound upon binding to a target analyte can be used for quantitative sensing applications.
-
Drug Delivery and Pharmacokinetics: By conjugating this compound to drugs or drug carriers, its fluorescence lifetime can be used to monitor drug release and biodistribution.
-
High-Throughput Screening: Lifetime-based assays can be more robust than intensity-based assays for high-throughput screening, as they are less susceptible to artifacts from compound autofluorescence and quenching.
This guide provides a foundational understanding of this compound fluorescence lifetime measurements. For specific applications, further optimization of experimental parameters and data analysis methods will be necessary.
References
An In-depth Technical Guide to the Spectroscopic Properties of Rhodamine 800
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the absorption and emission spectral properties of Rhodamine 800 (Rh800), a near-infrared (NIR) fluorescent dye. Its applications are extensive in various biotechnology fields, including fluorescence microscopy, flow cytometry, and as a probe for mitochondrial membrane potential.[1] The dye's absorption and emission in the red to near-infrared region make it particularly valuable for biological applications, as it minimizes autofluorescence from endogenous molecules.[2][3]
Photophysical Properties of this compound
The photophysical characteristics of this compound are highly dependent on its local environment, particularly the solvent. These properties are summarized below.
Spectral Characteristics in Various Solvents
The absorption and emission maxima of this compound exhibit shifts depending on the solvent's polarity and viscosity. This solvatochromism is a key consideration for its use in different experimental systems.
| Solvent/Medium | Absorption Max (λ_abs) | Emission Max (λ_em) | Stokes Shift (nm) | Reference |
| General | 682 nm | 704 nm | 22 nm | [4] |
| Ethanol (absolute) | 682 nm | - | - | [5] |
| Methanol | - | 708 nm | - | |
| Cyclopentanol | - | 716 nm | - | |
| Dimethyl sulfoxide (DMSO) | ~680 nm | ~705 nm | ~25 nm | |
| Phosphate-Buffered Saline (PBS) | >650 nm | No appreciable shift from plasma/blood | - | |
| Plasma | >650 nm | No appreciable shift from PBS | - | |
| Whole Blood | >650 nm | No appreciable shift from PBS | - |
Quantum Yield and Fluorescence Lifetime
The fluorescence quantum yield (Φf) and lifetime (τ) are critical parameters that define the efficiency and temporal characteristics of this compound's fluorescence.
| Solvent/Medium | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) | Reference |
| Ethanol (absolute) | 0.25 | - | |
| Phosphate-Buffered Saline (PBS) | - | 0.68 ns (single-exponential decay) | |
| Plasma | - | 1.90 ns (mean lifetime, two-component decay of 2.89 ns and 1.48 ns) | |
| Whole Blood | - | 1.86 ns (mean lifetime) | |
| Albumin (in solution) | - | 1.80 ns (mean lifetime, two-component decay of 3.30 ns and 0.95 ns) |
Experimental Protocols
Accurate determination of the spectral properties of this compound requires precise experimental procedures. The following are detailed methodologies for key measurements.
Absorption and Steady-State Fluorescence Spectroscopy
This protocol outlines the standard procedure for measuring the absorption and emission spectra of this compound.
Objective: To determine the wavelengths of maximum absorption and emission.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, PBS)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent. From the stock, create a dilute working solution. To avoid inner filter effects, the absorbance of the sample at the excitation wavelength should be kept below 0.1.
-
Absorption Spectrum Measurement:
-
Calibrate the spectrophotometer using the solvent as a blank.
-
Fill a quartz cuvette with the this compound solution.
-
Scan a wavelength range (e.g., 400-800 nm) to obtain the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Emission Spectrum Measurement:
-
Calibrate the spectrofluorometer.
-
Set the excitation wavelength to the determined λ_abs.
-
Scan the emission wavelengths over a range that covers the expected emission (e.g., 650-850 nm).
-
The resulting spectrum will show the fluorescence emission profile, from which the wavelength of maximum emission (λ_em) can be determined. For measurements in highly scattering media like whole blood, a front-face illumination and detection geometry is recommended to minimize artifacts.
-
Relative Fluorescence Quantum Yield Determination
The quantum yield of this compound can be determined relative to a well-characterized standard.
Objective: To calculate the fluorescence quantum yield of this compound relative to a standard.
Materials:
-
This compound solution (sample)
-
Standard fluorophore solution with known quantum yield (e.g., Cresyl Violet in ethanol, Φf = 0.58)
-
UV-Vis spectrophotometer
-
Spectrofluorometer with spectral correction capabilities
Methodology:
-
Prepare Solutions: Prepare solutions of both the standard and this compound in the same solvent. The absorbance of each solution at its respective excitation wavelength should be matched and kept below 0.1.
-
Measure Absorbance: Record the absorbance of both the standard and the sample at the excitation wavelength to be used for fluorescence measurements.
-
Measure Emission Spectra:
-
Excite the standard solution at its absorption maximum and record the spectrally corrected emission spectrum.
-
Excite the this compound solution at its absorption maximum and record its spectrally corrected emission spectrum.
-
-
Calculate Integrated Fluorescence Intensity: Determine the integrated area under the emission curves for both the standard (A_std) and the sample (A_smp).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the sample (Φ_smp):
Φ_smp = Φ_std * (A_smp / A_std) * (Abs_std / Abs_smp) * (n_smp² / n_std²)
Where:
-
Φ is the quantum yield.
-
A is the integrated area under the emission spectrum.
-
Abs is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent. (If the same solvent is used, this term cancels out).
-
Fluorescence Lifetime Measurement
Fluorescence lifetime can be measured using frequency-domain techniques.
Objective: To determine the fluorescence lifetime of this compound.
Methodology (based on frequency-domain fluorometry):
-
Instrumentation: Utilize a frequency-domain fluorometer. The excitation source described for this compound lifetime measurements is the 610 nm fundamental output of a Rhodamine 6G dye laser, synchronously pumped by a mode-locked argon ion laser.
-
Excitation and Emission: Excite the sample at 610 nm. Observe the emission at a specific wavelength (e.g., 710 nm) using an interference filter.
-
Data Acquisition: The high-frequency modulated excitation light results in a phase shift and demodulation of the emitted fluorescence. These phase angles and modulations are measured at multiple frequencies. A scattering solution is used as a zero-lifetime reference.
-
Data Analysis: The acquired phase and modulation data are fitted to decay models (e.g., single or multi-exponential) to determine the fluorescence lifetime(s).
Visualizations: Workflows and Principles
The following diagrams illustrate the experimental workflows and fundamental principles associated with the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis of this compound.
Caption: Simplified Jablonski diagram for this compound fluorescence.
Caption: Workflow for relative quantum yield measurement.
References
- 1. AAT Bioquest: The spectra of Rhodamine dyes [aatbioquest.blogspot.com]
- 2. Fluorescence Properties of this compound in Whole Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence properties of this compound in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Spectral Properties of Rhodamine 800 in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral characteristics of Rhodamine 800 (Rh800), a near-infrared (NIR) fluorescent dye, with a specific focus on its behavior in aqueous environments. Given its low toxicity, high photostability, and emission profile in the red spectral range, Rh800 is a valuable tool in various biomedical applications, including fluorescence microscopy, flow cytometry, and as a probe for mitochondrial membrane potential.[1][2][3]
Core Spectral Properties
This compound's spectral properties are highly sensitive to its local environment, including solvent polarity and dye concentration. In aqueous solutions, its behavior is primarily governed by an equilibrium between its monomeric and dimeric forms.
The monomeric form of this compound exhibits absorption and emission maxima in the near-infrared region, making it suitable for applications in biological systems where minimizing autofluorescence is critical.[4] The typical excitation peak is around 682 nm, with an emission peak at approximately 704 nm.[5] However, in aqueous solutions, the emission wavelength can be tuned from about 700 nm in dilute states to 730 nm at higher concentrations. This significant red shift is largely attributed to the formation of dye aggregates.
In the ground state, Rh800 monomers and dimers coexist in equilibrium. The formation of H-dimers, which are nonparallel, leads to a distinct blue-shifted absorption band with a shoulder peak appearing around 630 nm as the concentration increases.
The fluorescence of Rh800 in water is attributed solely to the monomer. The S1 dimer state is extremely short-lived (approximately 3.0 ps), relaxing non-radiatively or dissociating into an excited monomer and a ground-state monomer, which explains the absence of dimer fluorescence. The fluorescence quantum yield for Rh800 in an aqueous phosphate-buffered saline (PBS) solution has been measured at 3.8%.
Fluorescence lifetime is also highly dependent on the medium. While the lifetime in PBS is a single-exponential decay of 0.68 ns, it becomes more complex in biological fluids like plasma and blood, requiring a two-decay time model for accurate fitting. This complexity indicates that Rh800 binds to components within these media, such as albumin.
Quantitative Spectral Data
The following tables summarize the key quantitative spectral properties of this compound in various relevant media.
Table 1: Spectral Properties of this compound in Different Solvents
| Solvent/Medium | Excitation Max (λex) | Emission Max (λem) | Fluorescence Lifetime (τ) | Reference(s) |
| General | 682 nm | 704 nm | - | |
| Aqueous Solution (Dilute) | ~685 nm | ~700 nm | 0.73 ns | |
| Aqueous Solution (Concentrated) | - | ~730 nm | 0.73 ns | |
| Phosphate-Buffered Saline (PBS) | 610 nm | 710 nm | 0.68 ns | |
| Human Plasma | 610 nm | 710 nm | 1.90 ns (mean) | |
| Whole Blood | 610 nm | 710 nm | 1.86 ns (mean) | |
| Ethanol | ~681 nm | ~702 nm | 2.07 ns | |
| *Values reported from a specific experimental setup for lifetime measurements. |
Table 2: Fluorescence Lifetime Components of this compound in Biological Media
| Medium | Component 1 (τ1) | Component 2 (τ2) | Mean Lifetime | Reference(s) |
| Human Plasma | 2.89 ns | 1.48 ns | 1.90 ns | |
| Whole Blood | 5.17 ns | 1.67 ns | 1.86 ns | |
| Human Serum Albumin (HSA) | 3.30 ns | 0.95 ns | 1.80 ns |
Experimental Protocols & Methodologies
Accurate characterization of this compound's spectral properties requires specific experimental considerations, particularly for biologically relevant samples.
A common procedure involves creating a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO) and subsequently diluting it to the desired working concentration (e.g., 1-20 µM) in an aqueous buffer such as PBS or serum-free cell culture medium.
For turbid solutions like whole blood or plasma, front-face illumination and detection are utilized. This geometry minimizes the inner filter effect caused by absorption and scattering from other chromophores like hemoglobin. Measurements are typically performed using a spectrofluorometer.
Frequency-domain intensity decay measurements are employed to determine fluorescence lifetimes. A typical setup involves:
-
Excitation Source: A mode-locked laser system, such as a dye laser pumped by an argon ion laser, providing picosecond pulses at a specific wavelength (e.g., 610 nm).
-
Modulation: The harmonic content of the laser pulses is used to perform measurements across a range of frequencies.
-
Detection: Emission is observed through an appropriate interference filter (e.g., 710 nm) and measured relative to a scattered light reference to determine phase angles and modulation.
-
Data Analysis: The collected frequency-response data is fitted to single or multi-exponential decay models to extract lifetime values.
Visualizing Key Processes and Workflows
The following diagrams illustrate important concepts and experimental workflows related to this compound.
References
Rhodamine 800: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical properties, experimental applications, and underlying principles of Rhodamine 800, a near-infrared fluorescent dye with significant utility in biological research and drug development.
Core Properties and Chemical Structure
This compound is a cationic, lipophilic dye that exhibits strong fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum. Its chemical structure and key properties make it a valuable tool for various bio-imaging and sensing applications.
Chemical Structure:
-
SMILES: [O-]Cl(=O)(=O)=O.N#CC1=C2C=C3CCC[N+]4=C3C(CCC4)=C2Oc5c6CCCN7CCCc(cc15)c67
-
InChI Key: HACOCUMLBPNDIN-UHFFFAOYSA-M
The molecule's rigid xanthene core is responsible for its fluorescent properties, while the delocalized positive charge facilitates its accumulation in negatively charged cellular compartments, most notably the mitochondria.
Quantitative Data Summary
The following tables summarize the key physicochemical and spectral properties of this compound, providing a quick reference for experimental design.
| Physicochemical Properties | |
| Molecular Weight | 495.95 g/mol |
| Appearance | Dark purple to black powder |
| Solubility | Soluble in ethanol and DMSO; poorly soluble in water |
| Storage (Powder) | -20°C for up to 3 years, protected from light |
| Storage (In Solvent) | -80°C for up to 1 year |
| Spectral Properties | |
| Excitation Maximum (Methanol) | ~682 nm |
| Emission Maximum (Methanol) | ~712 nm |
| Excitation Maximum (General) | 682 nm |
| Emission Maximum (General) | 704 nm |
| Fluorescence Quantum Yield (Ethanol) | A study has proposed this compound as a reference standard for fluorescence quantum yield measurements in the deep-red emission range. |
Experimental Protocols
This section provides detailed methodologies for two key applications of this compound: mitochondrial staining in cultured cells and the detection of acetylcholine.
Mitochondrial Staining in Cultured Cells
This compound is a cell-permeant, cationic dye that accumulates in active mitochondria due to their negative membrane potential. This property allows for the visualization and assessment of mitochondrial function in living cells.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Serum-free cell culture medium
-
Suspension or adherent cells
-
Fluorescence microscope or flow cytometer
Protocol:
-
Preparation of Stock Solution (1-10 mM):
-
Dissolve the required amount of this compound powder in anhydrous DMSO to achieve a final concentration of 1-10 mM. For example, dissolve 1 mg of this compound in 201.6 µL of DMSO for a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes and store at -20°C, protected from light.
-
-
Preparation of Working Solution (1-20 µM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in serum-free cell culture medium or PBS to the desired working concentration (typically between 1-20 µM). The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
-
-
Cell Staining:
-
For Adherent Cells:
-
Grow cells on glass coverslips or in imaging-compatible plates to the desired confluency.
-
Aspirate the culture medium and wash the cells once with pre-warmed PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or serum-free medium.
-
Mount the coverslips or add fresh imaging medium to the plates.
-
-
For Suspension Cells:
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in the this compound working solution at a density of approximately 1 x 10⁶ cells/mL.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Centrifuge the cells to remove the staining solution.
-
Resuspend the cell pellet in fresh, pre-warmed PBS or serum-free medium and repeat the wash step twice.
-
Resuspend the final cell pellet in the desired imaging buffer.
-
-
-
Imaging:
-
Fluorescence Microscopy: Observe the stained cells using a fluorescence microscope equipped with appropriate filters for near-infrared dyes (e.g., excitation around 680 nm and emission around 710 nm).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer with a red laser for excitation and a detector suitable for far-red emission.
-
Detection of Acetylcholine via Competitive Displacement Assay
This protocol describes a fluorescence-based method for detecting acetylcholine (ACh) using a complex of this compound and p-sulfonatocalixarene. The principle involves the displacement of this compound from the calixarene cavity by ACh, leading to an increase in fluorescence.
Materials:
-
This compound
-
p-Sulfonatocalixarene
-
Acetylcholine (ACh)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Fluorometer
Protocol:
-
Preparation of Solutions:
-
Prepare a 40 nM solution of this compound in PBS.
-
Prepare a 1 mM solution of p-sulfonatocalixarene in deionized water.
-
Prepare a 350 mM solution of acetylcholine in deionized water.
-
-
Assay Procedure:
-
In a cuvette, add 3 mL of the 40 nM this compound solution.
-
Add 100 µL of the 1 mM p-sulfonatocalixarene solution to the cuvette. Mix gently. This forms the this compound-calixarene complex, which should exhibit quenched fluorescence.
-
Measure the baseline fluorescence of the complex using a fluorometer (e.g., excitation at ~680 nm, emission at ~710 nm).
-
Add microliter aliquots of the 350 mM acetylcholine solution to the cuvette under stirring.
-
After each addition, allow the solution to equilibrate for 2 minutes with continuous stirring.
-
Measure the fluorescence intensity after each addition of acetylcholine.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity as a function of the acetylcholine concentration. The increase in fluorescence is proportional to the amount of this compound displaced by acetylcholine.
-
Visualizations
The following diagrams illustrate the experimental workflow for mitochondrial staining and the principle of the acetylcholine detection assay.
References
Rhodamine 800: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Rhodamine 800, a near-infrared fluorescent dye, in dimethyl sulfoxide (DMSO) and other common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows.
Core Properties of this compound
This compound is a cationic dye known for its fluorescence emission in the near-infrared spectrum, which makes it particularly useful for biological imaging applications by minimizing autofluorescence from endogenous biomolecules[1]. Its utility in various assays, including cell staining and in vivo imaging, is highly dependent on its solubility characteristics[1][2][3].
Quantitative Solubility Data
The solubility of a fluorescent dye is a critical parameter for the preparation of stock solutions and the design of experimental protocols. The following table summarizes the available quantitative and qualitative solubility data for this compound in various organic solvents.
| Solvent | Molar Mass ( g/mol ) | Quantitative Solubility | Qualitative Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 83.33 mg/mL (168.02 mM) | Soluble | [1] |
| Ethanol | 46.07 | Not specified | Soluble | |
| Methanol | 32.04 | Not specified | Soluble | |
| Dimethylformamide (DMF) | 73.09 | Not specified | Soluble | |
| Water | 18.02 | < 0.1 mg/mL | Poorly soluble/Insoluble |
Note: For dissolving this compound in DMSO, sonication is often recommended to facilitate the process. When using DMSO, it is advisable to use a fresh, anhydrous grade, as hygroscopic DMSO can negatively impact the solubility of the product.
Experimental Protocol: Determination of this compound Solubility
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound powder
-
Selected organic solvent (e.g., ethanol, methanol, DMF)
-
Sealed glass vials or flasks
-
Thermostatic shaker or magnetic stirrer
-
Centrifuge
-
Syringe and chemically inert syringe filters (e.g., PTFE, 0.22 µm)
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a pre-weighed, sealed glass vial. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vial to stand at the constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
To further separate the solid from the liquid phase, centrifuge the vial at a moderate speed.
-
Carefully withdraw the supernatant (the saturated solution) using a syringe, being cautious not to disturb the solid pellet.
-
Filter the collected supernatant through a chemically inert syringe filter to remove any remaining solid particles.
-
-
Quantification of Solute:
-
The concentration of this compound in the clear, filtered saturated solution can be determined using a suitable analytical method.
-
Spectrophotometry: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of the standard solutions and the saturated solution at the wavelength of maximum absorbance (λmax) for this compound. Create a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the absorbance of the saturated solution to determine its concentration from the calibration curve.
-
HPLC: A more precise method involves using a calibrated HPLC system. Develop a suitable HPLC method for this compound and create a calibration curve with standard solutions. Inject a known volume of the filtered saturated solution and determine the concentration from the calibration curve.
-
-
Data Reporting:
-
The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or molarity (M), at the specified temperature.
-
Experimental Workflow and Visualization
The following diagrams illustrate common experimental workflows involving this compound.
References
Probing the Dynamics of Rhodamine 800 Dimers in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation and dissociation of Rhodamine 800 dimers in aqueous environments. Understanding these molecular interactions is critical for applications ranging from fluorescence imaging and biosensing to drug delivery systems where aggregation can significantly impact efficacy and safety. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying processes to facilitate advanced research and development.
Quantitative Analysis of this compound Dimerization
The equilibrium between this compound monomers and dimers in water is a dynamic process influenced by concentration. The following tables summarize the key quantitative parameters governing this behavior, derived from spectroscopic analysis.
Table 1: Equilibrium and Kinetic Parameters of this compound in Water
| Parameter | Value | Description |
| Dimerization Equilibrium Constant (Kd) | 1.4 x 104 mol-1 dm3 | Represents the equilibrium between the monomer and dimer forms in the ground state. |
| Monomer Fluorescence Lifetime (τM) | 0.73 ns | The lifetime of the excited singlet state (S1) of the monomeric form. |
| Excited Dimer Dissociation Time Constant (τD) | 3.0 ps | The time constant for the dissociation of the excited singlet state (S1) of the dimer into an excited monomer and a ground-state monomer. |
Table 2: Spectroscopic Properties of this compound Monomer and Dimer in Water
| Species | Absorption Peak (λmax) | Fluorescence | Description |
| Monomer | ~680 nm | Emissive | Exhibits strong fluorescence, making it suitable for various imaging applications. |
| Dimer | ~630 nm and ~680 nm (double peak) | Non-emissive | The formation of a nonparallel H-dimer leads to fluorescence quenching. The absorption spectrum shows a characteristic blue-shift in one of the bands compared to the monomer. |
Experimental Protocols for Studying Dimer Formation and Dissociation
The characterization of this compound dimer dynamics relies on a combination of steady-state and time-resolved spectroscopic techniques.
Sample Preparation
-
Stock Solution: A stock solution of this compound (perchlorate salt) is prepared by dissolving the dye in HPLC-grade distilled water.
-
Concentration Series: A series of dilutions are made from the stock solution to achieve concentrations ranging from approximately 1.3 x 10-6 mol dm-3 to a saturated solution at 8.3 x 10-5 mol dm-3.
-
Cuvettes: Quartz cuvettes with appropriate path lengths (e.g., 10 mm or 100 mm) are used depending on the sample concentration to ensure optimal absorbance readings.
Steady-State UV-Visible Absorption Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra.
-
Measurement: The absorption spectra of the this compound solutions are measured across a wavelength range of approximately 400 nm to 800 nm.
-
Analysis: The concentration-dependent changes in the absorption spectra are analyzed to determine the equilibrium constant for dimerization and to resolve the individual molar absorption spectra of the monomer and dimer. This is often achieved through a global fitting analysis of the spectral data.
Time-Resolved Fluorescence Spectroscopy
-
Instrumentation: A picosecond time-resolved fluorescence spectrometer is employed.
-
Excitation: The samples are excited at a wavelength where both monomer and dimer absorb (e.g., 690 nm).
-
Detection: Fluorescence decay curves are recorded at the peak emission wavelength of the monomer.
-
Analysis: The decay curves are fitted to an exponential function to determine the fluorescence lifetime of the monomeric species. The absence of a second lifetime component, even at high concentrations, indicates that the dimer is non-fluorescent.
Femtosecond Time-Resolved Absorption Spectroscopy
-
Instrumentation: A femtosecond pump-probe transient absorption spectrometer is utilized.
-
Excitation (Pump): The sample is excited with a femtosecond laser pulse at a wavelength that excites both monomers and dimers (e.g., 690 nm).
-
Probing: A broadband femtosecond white-light continuum pulse is used to probe the changes in absorption of the sample at various time delays after the pump pulse.
-
Analysis: The transient absorption spectra reveal the dynamics of the excited states. The decay of the excited dimer signal and the concomitant rise of the excited monomer signal are monitored to determine the time constant for the excited dimer dissociation.
Visualizing the Processes
The following diagrams illustrate the key relationships and workflows in the study of this compound dimerization.
Caption: Ground-state equilibrium between this compound monomer and dimer.
Caption: Excited-state dynamics of this compound monomer and dimer.
Caption: Experimental workflow for studying this compound dimerization.
Core Insights and Implications
-
Concentration is Key: The formation of this compound dimers is highly dependent on its concentration in aqueous solutions. At lower concentrations, the monomeric form predominates, which is essential for applications relying on its fluorescence.
-
Fluorescence Quenching by Dimerization: The formation of H-dimers provides a non-radiative decay pathway, effectively quenching the fluorescence. This is a critical consideration in the design of fluorescent probes and imaging agents to avoid signal loss at high concentrations.
-
Ultrafast Dissociation: The excited dimer is extremely short-lived, rapidly dissociating into an excited monomer and a ground-state monomer.[1][2] This ultrafast process, occurring on a picosecond timescale, is the primary reason for the lack of dimer fluorescence.[1][2] The fluorescence observed in aqueous solutions of this compound, regardless of concentration, originates solely from the monomeric species.[1]
-
Implications for Drug Development: For drug delivery systems utilizing this compound as a tag or a component, understanding its aggregation behavior is paramount. Dimer formation could alter the pharmacokinetic and pharmacodynamic properties of the conjugate, potentially leading to reduced efficacy or unforeseen off-target effects.
This guide provides a foundational understanding of this compound dimer formation and dissociation in water, leveraging key experimental findings. For researchers and professionals in drug development, a thorough consideration of these principles is crucial for the successful design and implementation of technologies that incorporate this versatile near-infrared dye.
References
Methodological & Application
Application Notes and Protocols for Using Rhodamine 800 in Live-Cell Mitochondrial Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 800 is a lipophilic, cationic, near-infrared (NIR) fluorescent dye employed for the visualization of mitochondria in living cells. Its utility stems from its ability to selectively accumulate in mitochondria, driven by the negative mitochondrial membrane potential (ΔΨm). In healthy, metabolically active cells, the significant negative charge within the mitochondrial matrix attracts and sequesters the positively charged this compound, leading to a strong fluorescent signal. Conversely, in apoptotic or metabolically compromised cells where the ΔΨm is dissipated, the dye fails to accumulate, resulting in a diminished signal. This potential-dependent accumulation makes this compound a valuable tool for assessing mitochondrial function and cell viability. Its emission in the near-infrared spectrum minimizes interference from cellular autofluorescence, enhancing signal-to-noise ratios.
Properties of this compound
This compound possesses distinct physicochemical and spectral properties that make it suitable for live-cell imaging applications.
| Property | Value | Source |
| Excitation Maximum (λex) | ~682-683 nm | [1] |
| Emission Maximum (λem) | ~696-712 nm (solvent dependent) | [1] |
| Molecular Weight | 495.95 g/mol | |
| Solubility | Soluble in DMSO and ethanol |
Comparative Data: this compound vs. Other Mitochondrial Dyes
The selection of a mitochondrial dye often depends on the specific experimental requirements, such as the need for fixation, concerns about phototoxicity, and the imaging instrumentation available. Below is a comparison of this compound with another common far-red mitochondrial dye, MitoTracker™ Deep Red FM.
| Feature | This compound | MitoTracker™ Deep Red FM | Key Considerations |
| Reactive Oxygen Species (ROS) Production | Has been shown to produce a similar or stronger increase in ROS-associated fluorescence upon illumination compared to other rhodamines like TMRE.[2][3] | Also demonstrates the capacity to generate ROS upon illumination, comparable in magnitude to this compound and TMRE.[2] | Both dyes can act as photosensitizers, which can be a source of phototoxicity in long-term imaging but can also be leveraged to experimentally induce mitochondrial stress. |
| Photostability | Rhodamine dyes are generally known for their good photostability, allowing for extended observation without significant signal loss. | Exhibits good photostability, suitable for time-lapse imaging. | Direct, quantitative comparisons of photobleaching rates under identical conditions are not readily available in the literature. Optimization of imaging parameters is recommended to minimize photobleaching for any fluorescent dye. |
| Signal Retention After Fixation | Retention of this compound after fixation with aldehydes like paraformaldehyde has not been consistently demonstrated and may be poor. | Contains a thiol-reactive chloromethyl group that covalently binds to mitochondrial proteins, ensuring its retention after fixation and permeabilization. | MitoTracker™ Deep Red FM is the preferred choice for experiments that require subsequent immunocytochemistry or other post-fixation processing. |
| Cytotoxicity | Generally exhibits low cytotoxicity at typical working concentrations. However, phototoxicity can be induced by high-intensity light exposure. | Low cytotoxicity at recommended concentrations. | It is crucial to determine the optimal, lowest effective concentration for your specific cell type and to minimize light exposure to reduce the risk of phototoxicity. |
Experimental Protocols
Reagent Preparation
a. Stock Solution (1-10 mM):
-
To prepare a stock solution, dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
For a 1 mM stock solution, add 1 mL of DMSO to 0.5 mg of this compound.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
b. Working Solution (1-20 µM):
-
Thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in a suitable buffer, such as serum-free cell culture medium, phosphate-buffered saline (PBS), or HBSS.
-
The optimal working concentration can vary between cell types and should be determined experimentally, typically within the 1-20 µM range.
Staining Protocol for Adherent Cells
-
Plate cells on sterile glass-bottom dishes, chamber slides, or coverslips suitable for microscopy. Culture the cells to the desired confluency.
-
Aspirate the culture medium from the cells.
-
Add the pre-warmed this compound working solution to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the cells for 5-30 minutes at 37°C in a light-protected environment. The optimal incubation time should be determined for each cell type.
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed, serum-containing medium or PBS to remove unbound dye.
-
Add fresh, pre-warmed medium to the cells. The cells are now ready for live imaging.
Staining Protocol for Suspension Cells
-
Harvest the cells and pellet them by centrifugation (e.g., 300-500 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet twice with PBS, centrifuging between washes.
-
Resuspend the cell pellet in the this compound working solution.
-
Incubate for 5-30 minutes at 37°C, protected from light.
-
Pellet the cells by centrifugation.
-
Remove the supernatant and wash the cells twice with PBS.
-
Resuspend the cells in fresh medium or PBS for analysis by fluorescence microscopy or flow cytometry.
Visualizations
Mechanism of this compound Mitochondrial Uptake
Caption: this compound uptake and accumulation in mitochondria.
Experimental Workflow for Staining Live Adherent Cells
Caption: Workflow for staining adherent cells with this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | - Dye concentration too low.- Incubation time too short.- Cells are unhealthy or have depolarized mitochondria.- Incorrect filter set for microscopy. | - Perform a titration to determine the optimal dye concentration.- Increase the incubation time.- Use healthy, actively dividing cells as a positive control.- Verify that the excitation and emission filters match the spectral properties of this compound. |
| High Background/Diffuse Staining | - Dye concentration too high.- Inadequate washing.- Cell membranes are compromised. | - Reduce the working concentration of the dye.- Increase the number and duration of wash steps.- Assess cell viability using a dye exclusion assay (e.g., Trypan Blue). |
| Phototoxicity/Cell Death | - Light intensity is too high.- Prolonged or repeated exposure to excitation light. | - Use the lowest possible light intensity that provides an adequate signal.- Reduce the exposure time and the frequency of image acquisition.- Use a neutral density filter to attenuate the excitation light. |
| Signal Fades Quickly (Photobleaching) | - High light intensity.- Frequent imaging. | - Reduce the intensity and duration of light exposure.- For fixed samples (if applicable), use an anti-fade mounting medium. |
References
Application Notes and Protocols for Rhodamine 800 in Fluorescence Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodamine 800 is a near-infrared (NIR) fluorescent dye with applications in fluorescence microscopy, particularly for live-cell imaging. Its emission in the NIR region helps to minimize interference from cellular autofluorescence, which is typically observed at shorter wavelengths.[1] This lipophilic cationic dye can penetrate cell membranes and preferentially accumulates in mitochondria, driven by the mitochondrial membrane potential.[2][3][] Consequently, it is a valuable tool for assessing mitochondrial function and cell viability.[3]
Photophysical Properties
The fluorescence characteristics of this compound are crucial for designing and executing fluorescence microscopy experiments. The following table summarizes its key photophysical properties.
| Property | Value | Solvent/Condition |
| Excitation Maximum (λex) | ~682 nm | Methanol |
| Emission Maximum (λem) | ~704-712 nm | Methanol |
| Fluorescence Lifetime | ~1.90 ns | Plasma |
| ~1.86 ns | Whole Blood | |
| Molar Absorptivity (ε) | Data not consistently available | |
| Quantum Yield (Φ) | Data varies significantly with solvent | 2-propanone vs. water |
Experimental Protocols
Preparation of Stock and Working Solutions
A critical first step for reproducible results is the correct preparation of this compound solutions. The dye has good solubility in organic solvents like DMSO but is poorly soluble in water.
a. Stock Solution (1-10 mM)
-
This compound is typically supplied as a powder.
-
To prepare a stock solution, dissolve the powder in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For example, to make a 5 mM stock solution, dissolve 1 mg of this compound in 525 µL of DMSO.
-
Vortex the solution until the dye is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
b. Working Solution (1-20 µM)
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the desired final concentration (typically in the range of 1-20 µM) using a suitable buffer or serum-free cell culture medium (e.g., PBS, HBSS).
-
The optimal concentration should be determined empirically for each cell type and experimental condition.
References
Application Notes and Protocols for Rhodamine 800 in Near-Infrared (NIR) Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rhodamine 800
This compound is a fluorescent dye that belongs to the rhodamine family of compounds. It exhibits strong absorption and fluorescence in the near-infrared (NIR) region of the electromagnetic spectrum, typically with excitation maxima around 680-690 nm and emission maxima around 700-720 nm.[1] This characteristic makes it a valuable tool for in vivo and deep-tissue imaging, as longer wavelength light can penetrate biological tissues more effectively with reduced autofluorescence compared to visible light. Its applications span various research areas, including cell biology, oncology, and cardiovascular studies. This compound can be used as a standalone imaging agent, often for mitochondrial staining, or conjugated to targeting moieties such as antibodies to visualize specific cells or tissues of interest.
Photophysical Properties of this compound
The performance of a fluorescent dye is dictated by its photophysical properties. Understanding these characteristics is crucial for selecting the appropriate imaging parameters and interpreting experimental results. The key photophysical properties of this compound are summarized in the table below.
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | 682 nm | Methanol |
| 693 nm | Myocardial Tissue | |
| Emission Maximum (λem) | 704 nm | Methanol[2] |
| >720 nm | Myocardial Tissue[1] | |
| Molar Extinction Coefficient (ε) | ~113,000 cm⁻¹M⁻¹ | Ethanol |
| Fluorescence Quantum Yield (Φ) | 0.25 | Ethanol |
| Fluorescence Lifetime (τ) | 0.68 ns | PBS |
| 1.90 ns | Plasma | |
| 1.86 ns | Blood |
Applications and Experimental Protocols
Mitochondrial Staining in Live Cells
This compound is a lipophilic cation that readily penetrates the cell membrane and accumulates in mitochondria due to the negative mitochondrial membrane potential. This property allows for the specific visualization of mitochondria in living cells.
Experimental Protocol: Live-Cell Mitochondrial Staining
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., serum-free cell culture medium, HBSS, or PBS) to a final working concentration of 1-20 µM.[3] The optimal concentration should be determined empirically for each cell type.
-
-
Cell Preparation:
-
Adherent Cells: Culture cells on sterile glass coverslips or in imaging-compatible multi-well plates.
-
Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes, discard the supernatant, and wash twice with PBS.
-
-
Staining:
-
Adherent Cells: Remove the culture medium and add the this compound working solution to cover the cells. Incubate for 5-30 minutes at room temperature, protected from light.
-
Suspension Cells: Resuspend the cell pellet in the this compound working solution and incubate for 5-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Adherent Cells: Aspirate the staining solution and wash the cells 2-3 times with fresh, pre-warmed culture medium or PBS.
-
Suspension Cells: Centrifuge the cells at 1000 x g for 5 minutes, discard the supernatant, and resuspend the cells in fresh medium or PBS. Repeat the wash step 2-3 times.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope or confocal microscope equipped with appropriate filters for the near-infrared region (Excitation: ~680 nm, Emission: ~700-750 nm).
-
Caption: Workflow for staining mitochondria in live cells using this compound.
Bioconjugation for Targeted Imaging
This compound can be chemically modified with reactive groups, such as N-hydroxysuccinimide (NHS) esters or maleimides, to enable its conjugation to biomolecules like antibodies. This allows for the targeted delivery of the fluorophore to specific cell surface receptors or antigens, facilitating highly specific in vivo imaging.
Experimental Protocol: Antibody Conjugation with this compound NHS Ester
This protocol is a general guideline and may require optimization based on the specific antibody and application.
-
Reagent Preparation:
-
Dissolve the antibody to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
Dissolve this compound NHS ester in anhydrous DMSO to a final concentration of 10 mM immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound NHS ester solution to the antibody solution at a molar ratio of 5:1 to 10:1 (dye:protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Purification:
-
Remove unreacted dye and byproducts by gel filtration (e.g., using a PD-10 desalting column) or dialysis against PBS.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~680 nm).
-
-
Storage:
-
Store the purified this compound-antibody conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Caption: General workflow for conjugating this compound NHS ester to an antibody.
In Vivo Near-Infrared Imaging
The favorable photophysical properties of this compound make it well-suited for in vivo NIR fluorescence imaging. When conjugated to a targeting ligand, such as an antibody or peptide, it can be used to visualize and quantify biological processes in living animals, such as tumor growth and metastasis.
Experimental Protocol: In Vivo Tumor Imaging in a Mouse Model
This protocol provides a general framework for in vivo imaging and should be adapted based on the specific tumor model, targeting agent, and imaging system. All animal procedures must be performed in accordance with institutional guidelines.
-
Animal Model:
-
Establish a tumor model in immunocompromised mice (e.g., subcutaneous or orthotopic xenografts).
-
-
Probe Preparation and Administration:
-
Prepare the this compound-conjugated targeting agent in a sterile, biocompatible buffer (e.g., PBS).
-
Administer the probe to the tumor-bearing mice via intravenous (tail vein) injection. The optimal dose should be determined empirically.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system (e.g., IVIS).
-
Use appropriate excitation and emission filters for this compound (e.g., Excitation: 675/30 nm, Emission: 720/20 nm).
-
-
Ex Vivo Imaging and Biodistribution:
-
At the final time point, euthanize the mice and dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Perform ex vivo NIR fluorescence imaging of the excised tissues to confirm the in vivo signal and assess the biodistribution of the probe.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and other tissues to determine the tumor-to-background ratio and the pharmacokinetic profile of the imaging agent.
-
Caption: Workflow for in vivo tumor imaging using a this compound-conjugated probe.
Conclusion
This compound is a versatile and powerful near-infrared fluorophore with a growing number of applications in biomedical research. Its favorable photophysical properties, including deep-tissue penetration and low autofluorescence, make it an excellent choice for a wide range of imaging modalities, from live-cell microscopy to in vivo animal studies. The protocols provided in these application notes offer a starting point for researchers to incorporate this compound into their experimental workflows. As with any fluorescent probe, optimization of staining conditions, conjugation reactions, and imaging parameters is essential for achieving high-quality, reproducible results.
References
Rhodamine 800 as a Fluorescent Probe for In Vivo Imaging in Rodents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 800 is a near-infrared (NIR) fluorescent dye with properties that make it a valuable tool for in vivo imaging in small animal models, such as rodents. Its emission in the NIR window (700-900 nm) allows for deeper tissue penetration and reduced autofluorescence compared to probes that excite and emit in the visible range. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for in vivo imaging in rodents, aimed at researchers, scientists, and professionals in drug development. Rhodamine dyes are known to be membrane-permeable cationic fluorescent probes that can recognize mitochondrial membrane potentials.[1] At specific concentrations, they exhibit low toxicity to cells, making them suitable for tracking mitochondria in various cell types.[1]
Physicochemical and Spectroscopic Properties
This compound possesses favorable photophysical characteristics for in vivo imaging. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Solvent/Conditions | Reference |
| Molecular Weight | 495.95 g/mol | - | [2] |
| Excitation Maximum (λex) | ~682 - 693 nm | Methanol, Ethanol | [2][3] |
| Emission Maximum (λem) | ~704 - 720 nm | Methanol, Ethanol | |
| Molar Extinction Coefficient (ε) | 113,000 cm⁻¹M⁻¹ | Ethanol | |
| Fluorescence Quantum Yield (Φf) | ~0.25 | Ethanol | |
| Fluorescence Lifetime (τ) | 1.86 ns | Blood | |
| 1.90 ns | Plasma |
Key Applications in Rodent Imaging
This compound can be employed in a variety of in vivo imaging applications in rodents, including:
-
Angiography and Vascular Imaging : Due to its retention within the vasculature when conjugated to macromolecules like dextran, it can be used to visualize blood vessels and assess vascular integrity.
-
Perfusion and Flow Assessment : Studies have demonstrated its use as a deposition flow tracer in the heart, where its accumulation is proportional to blood flow.
-
Mitochondrial Imaging : As a cationic dye, this compound can accumulate in mitochondria in response to membrane potential, enabling the study of cellular energy states.
-
Biodistribution Studies : When conjugated to nanoparticles or drug delivery systems, this compound can serve as a tracer to monitor the distribution and accumulation of these systems in various organs.
Experimental Protocols
Below are detailed protocols for the preparation and administration of this compound for in vivo imaging in rodents, as well as a general imaging workflow.
Probe Preparation
-
Stock Solution Preparation :
-
Dissolve this compound powder in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a stock solution. A typical concentration for a stock solution is 1 mM.
-
Ensure the dye is fully dissolved by vortexing or brief sonication.
-
Store the stock solution protected from light at -20°C.
-
-
Working Solution Preparation :
-
On the day of the experiment, dilute the stock solution to the desired working concentration using sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl).
-
The final concentration of the organic solvent (e.g., DMSO) in the injected solution should be minimized (ideally less than 5%) to avoid toxicity.
-
The working solution should be sterile-filtered through a 0.22 µm syringe filter before injection.
-
Animal Handling and Anesthesia
-
All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Anesthetize the rodent using a suitable anesthetic agent, such as isoflurane (2-3% for induction, 1.5-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.
-
Maintain the animal's body temperature using a heating pad throughout the imaging procedure.
-
Apply ophthalmic ointment to the animal's eyes to prevent them from drying out.
Administration of this compound
The most common route for systemic delivery of fluorescent probes for in vivo imaging is intravenous (IV) injection via the tail vein.
-
Animal Preparation :
-
Place the anesthetized rodent on a warming pad.
-
Gently warm the tail using a heat lamp or warm water to dilate the tail veins, making them more visible and accessible.
-
Clean the tail with an alcohol wipe.
-
-
Intravenous (Tail Vein) Injection :
-
Load the sterile this compound working solution into a 1 mL syringe fitted with a 27-30 gauge needle.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the desired volume of the probe. A typical injection volume for a mouse is 100-200 µL.
-
A successful injection will be indicated by the clearing of the vein as the solution is injected. If swelling occurs, the needle is likely not in the vein, and should be repositioned.
-
-
Dosage :
-
The optimal dosage of this compound will depend on the specific application and imaging system.
-
A starting dose of 0.5 to 2 mg/kg body weight is a reasonable starting point for systemic imaging. For a 25g mouse, this would be approximately 12.5 to 50 µg of the dye.
-
Dosage may need to be optimized based on the brightness of the dye, the sensitivity of the imaging system, and the desired signal-to-background ratio.
-
In Vivo Imaging Procedure
-
Imaging System Setup :
-
Position the anesthetized animal in the imaging chamber of a suitable in vivo imaging system (e.g., IVIS, Pearl, or a similar system equipped for NIR fluorescence imaging).
-
Set the excitation and emission filters appropriate for this compound. A typical filter set would be an excitation filter around 670-690 nm and an emission filter around 710-730 nm.
-
Set the imaging parameters, including exposure time, binning, and f-stop, to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition :
-
Acquire a baseline (pre-injection) image of the animal to assess autofluorescence levels.
-
Inject the this compound probe as described above.
-
Acquire a series of images at different time points post-injection to monitor the biodistribution and clearance of the probe. The imaging schedule will depend on the research question. For vascular imaging, images can be taken immediately after injection. For biodistribution studies, imaging at multiple time points (e.g., 1, 4, 24, and 48 hours) is recommended.
-
-
Data Analysis :
-
Use the imaging system's software to draw regions of interest (ROIs) over the organs or tissues of interest.
-
Quantify the fluorescence intensity within the ROIs at each time point.
-
Correct for background fluorescence by subtracting the signal from a non-fluorescent region of the animal or from the pre-injection images.
-
Biodistribution and Toxicity
-
Biodistribution : Following intravenous injection, unconjugated this compound is expected to distribute throughout the body via the circulatory system. Its clearance is likely to occur through the renal and hepatobiliary systems. Studies on other rhodamine derivatives have shown accumulation in the liver, kidneys, and spleen. The specific biodistribution will be highly dependent on whether the dye is free or conjugated to a larger molecule or nanoparticle.
-
Toxicity : While specific in vivo toxicity data for this compound in rodents is limited, rhodamine dyes are generally considered to have low toxicity at the concentrations used for imaging. One study noted that this compound at concentrations up to ~10 µM had no significant effect on vascular resistance in isolated perfused hearts. However, as with any exogenous agent, it is crucial to use the lowest effective dose and to monitor the animals for any signs of adverse effects. Studies on Rhodamine 6G have shown dose-dependent toxicity at higher concentrations.
Visualizations
Caption: Experimental workflow for in vivo imaging with this compound.
Caption: Simplified Jablonski diagram illustrating the principle of fluorescence.
References
Application Notes and Protocols for Rhodamine 800 Conjugation to Antibodies and Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of the near-infrared fluorescent dye, Rhodamine 800, to antibodies and other proteins. This process is essential for a variety of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and Western blotting.
Introduction
This compound is a fluorescent dye that operates in the near-infrared (NIR) spectrum, offering significant advantages for biological imaging. Its long excitation and emission wavelengths minimize autofluorescence from biological samples, leading to a higher signal-to-noise ratio and deeper tissue penetration. Covalent labeling of antibodies and proteins with this compound is most commonly achieved through the use of an N-hydroxysuccinimide (NHS) ester derivative of the dye, which readily reacts with primary amine groups on the protein to form stable amide bonds.
Quantitative Data Summary
The photophysical and conjugation properties of this compound are critical for successful labeling and experimental design. The following table summarizes key quantitative data for this compound NHS ester.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~682 nm | [1][2] |
| Emission Maximum (λem) | ~704 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~80,000 cm⁻¹M⁻¹ (in aqueous buffer) | [3] |
| Quantum Yield (Φ) | ~0.37 (in PBS with 10% ethanol) | |
| Recommended Molar Ratio (Dye:Protein) | 10:1 to 15:1 for initial optimization | |
| Optimal Degree of Labeling (DOL) | 2 - 10 |
Experimental Protocols
Protocol 1: this compound NHS Ester Conjugation to an Antibody (IgG)
This protocol describes the labeling of a typical IgG antibody with this compound NHS ester.
Materials:
-
Purified IgG antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification Resin (e.g., Sephadex G-25)
-
Spin columns or gravity-flow columns
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS (pH 7.2-7.4).
-
Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.
-
-
This compound NHS Ester Stock Solution Preparation:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO immediately before use. Do not store the stock solution.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution for a 10-15 fold molar excess to the antibody.
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Apply the conjugation reaction mixture to the column.
-
Elute the conjugate with PBS (pH 7.2-7.4). The first colored fraction will be the labeled antibody. Unconjugated dye will elute later.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization of the Conjugate (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of this compound (~682 nm, Amax).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
-
Dye Concentration (M) = Amax / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).
-
ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of this compound (~80,000 M⁻¹cm⁻¹).
-
-
-
Storage:
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.
-
Protocol 2: Application in Western Blotting for EGFR Signaling Pathway Analysis
This protocol outlines the use of a this compound-conjugated secondary antibody to detect a primary antibody against a phosphorylated protein in the EGFR signaling pathway.
Materials:
-
Cell lysate containing the target protein (e.g., phosphorylated ERK)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK)
-
This compound-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Wash buffer (TBST)
-
Near-infrared imaging system
Procedure:
-
SDS-PAGE and Western Blot Transfer:
-
Separate the proteins in the cell lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Incubate the membrane with the this compound-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
-
Imaging:
-
Image the membrane using a near-infrared imaging system capable of detecting fluorescence in the 700-800 nm range.
-
Visualizations
Experimental Workflow: Antibody Conjugation
Caption: Workflow for this compound conjugation to an antibody.
Signaling Pathway: EGFR-MAPK Cascade
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is implicated in various cancers. The Ras-Raf-MEK-ERK (MAPK) cascade is a major downstream branch of EGFR signaling.
Caption: Simplified EGFR to MAPK signaling pathway.
References
Application Notes: Rhodamine 800 Labeling of Peptides and Oligonucleotides
Introduction
Rhodamine 800 is a near-infrared (NIR) fluorescent dye that is increasingly utilized in biological research and drug development.[1] Its fluorescence emission in the NIR region is advantageous for biological applications as it minimizes interference from the autofluorescence of cells and tissues.[1] this compound can be covalently attached to biomolecules such as peptides and oligonucleotides, enabling their use as probes in a variety of applications, including in vivo imaging, fluorescence microscopy, and fluorescence resonance energy transfer (FRET) assays.[2][3][4] This document provides detailed protocols for the labeling of peptides and oligonucleotides with this compound, along with relevant quantitative data and workflow diagrams.
Rhodamine dyes, in general, are known for their high photostability and bright fluorescence. While this compound has a lower quantum yield compared to some dyes in the visible spectrum, its NIR properties make it a valuable tool for sensitive detection in complex biological samples.
Key Properties of this compound
The selection of a fluorescent dye is dependent on its spectral properties and compatibility with the experimental setup. The key spectral and physical properties of this compound are summarized below.
| Property | Value | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | 682 nm | Methanol | |
| Emission Maximum (λem) | 704 nm, 712 nm | General, Methanol | |
| Molar Extinction Coefficient (ε) | ~240,000 cm⁻¹M⁻¹ | - | |
| Fluorescence Quantum Yield (Φ) | 0.076 - 0.114 | - | |
| Fluorescence Lifetime (τ) | 0.68 ns | PBS | |
| 1.90 ns (mean) | Plasma | ||
| 1.86 ns (mean) | Blood | ||
| Molecular Weight | 495.95 g/mol | - |
Note: Fluorescence properties such as quantum yield and lifetime can be significantly influenced by the local environment, including solvent polarity and binding to other molecules.
Experimental Protocols
Protocol 1: this compound Labeling of Peptides via NHS Ester Chemistry
This protocol describes the labeling of peptides containing a primary amine (e.g., the N-terminus or the side chain of a lysine residue) using a this compound N-hydroxysuccinimide (NHS) ester. NHS esters are common amine-reactive chemical groups used for bioconjugation. The reaction forms a stable amide bond between the dye and the peptide.
Materials:
-
Peptide with at least one primary amine group
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.0-9.0
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, it can be first dissolved in a small amount of DMSO and then diluted with the buffer.
-
-
This compound NHS Ester Preparation:
-
The NHS ester is moisture-sensitive and should be equilibrated to room temperature before opening the vial.
-
Immediately before use, dissolve the this compound NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the reconstituted NHS ester.
-
-
Conjugation Reaction:
-
Add a 5- to 15-fold molar excess of the this compound NHS ester stock solution to the peptide solution. The optimal ratio may need to be determined empirically.
-
Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Quench the reaction by adding a buffer containing a primary amine (e.g., Tris) or by proceeding directly to purification.
-
Purify the this compound-labeled peptide from unreacted dye and other impurities using RP-HPLC.
-
Use a gradient of Mobile Phase B to elute the labeled peptide. The increased hydrophobicity of the dye will cause the labeled peptide to elute later than the unlabeled peptide.
-
Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~680 nm for the this compound dye.
-
Collect the fractions containing the desired product.
-
-
Characterization and Storage:
-
Confirm the identity of the purified product by mass spectrometry.
-
Determine the concentration of the labeled peptide using UV-Vis spectroscopy by measuring the absorbance at the dye's maximum (~680 nm) and using the molar extinction coefficient.
-
Lyophilize the purified, labeled peptide for long-term storage at -20°C or below, protected from light.
-
Protocol 2: Post-Synthesis Labeling of Amine-Modified Oligonucleotides
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification, typically at the 3' or 5' end. The chemistry is identical to the peptide labeling protocol, utilizing a this compound NHS ester.
Materials:
-
Amine-modified oligonucleotide
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M sodium carbonate buffer, pH 9.0
-
Purification: Ion-pair reversed-phase HPLC (IP-RP-HPLC) or gel filtration
-
Desalting columns
Procedure:
-
Oligonucleotide Preparation:
-
Dissolve the amine-modified oligonucleotide in the Labeling Buffer to a concentration of 100-500 µM.
-
-
Dye Preparation:
-
Prepare a fresh 10 mM stock solution of this compound NHS ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 20- to 50-fold molar excess of the this compound NHS ester solution to the oligonucleotide solution.
-
Mix well and incubate for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Remove unreacted dye using a desalting column (e.g., Sephadex G-25) or by ethanol precipitation.
-
For higher purity, use IP-RP-HPLC. This method is effective at separating labeled oligonucleotides from unlabeled ones and free dye.
-
-
Characterization and Storage:
-
Verify the final product using mass spectrometry.
-
Quantify the labeled oligonucleotide by measuring the absorbance at 260 nm (for the oligonucleotide) and ~680 nm (for this compound).
-
Store the purified, labeled oligonucleotide at -20°C.
-
Protocol 3: Automated Synthesis of this compound-Labeled Oligonucleotides
Oligonucleotides can be labeled with fluorescent dyes during automated solid-phase synthesis using phosphoramidite chemistry. This requires a this compound phosphoramidite reagent. This method allows for precise, site-specific incorporation of the dye at the 5' end, 3' end (using a modified solid support), or internally.
Note: Many rhodamine dyes are sensitive to the deprotection conditions (e.g., ammonium hydroxide) used in standard oligonucleotide synthesis. Therefore, the this compound phosphoramidite must have appropriate protecting groups that are stable during synthesis but can be removed under conditions that do not degrade the dye.
Materials:
-
DNA/RNA synthesizer
-
This compound phosphoramidite
-
Standard phosphoramidites (A, C, G, T/U) and synthesis reagents
-
Appropriate solid support (e.g., CPG)
-
Deprotection solution (e.g., ammonium hydroxide, potentially with methylamine)
-
Purification system (e.g., HPLC)
Procedure:
-
Synthesis Setup:
-
Install the this compound phosphoramidite on a port of the DNA/RNA synthesizer.
-
Program the desired oligonucleotide sequence, indicating the cycle at which the this compound phosphoramidite should be coupled.
-
-
Automated Synthesis:
-
The synthesis proceeds in a cycle of four steps for each base addition: detritylation, coupling, capping, and oxidation.
-
Detritylation: Removal of the 5'-DMT protecting group from the growing chain.
-
Coupling: The this compound phosphoramidite is activated and coupled to the 5'-hydroxyl of the oligonucleotide.
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
The cycle repeats until the full-length oligonucleotide is synthesized.
-
-
Cleavage and Deprotection:
-
The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (from the nucleobases, phosphate backbone, and the dye) are removed by incubation in a deprotection solution.
-
The conditions for this step must be compatible with the stability of this compound.
-
-
Purification:
-
The crude product is purified, typically by HPLC, to remove failure sequences and other impurities.
-
References
Application Notes and Protocols: Rhodamine 800 as a Tracer for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 800 is a near-infrared fluorescent dye with utility in a range of biological applications. Its spectral properties, including an excitation maximum around 682 nm and an emission maximum near 704 nm, make it well-suited for flow cytometry, minimizing interference from cellular autofluorescence.[1] This document provides detailed application notes and protocols for the use of this compound as a tracer in flow cytometry, with a focus on mitochondrial labeling, cell tracking, and multidrug resistance protein activity assessment.
Properties of this compound
This compound is a cell-permeable cationic dye that primarily accumulates in mitochondria due to the mitochondrial membrane potential. This property allows for the assessment of mitochondrial health and function. At appropriate concentrations, it exhibits low cytotoxicity, making it suitable for live-cell imaging and analysis.[1][2]
| Property | Value | Reference |
| Molecular Weight | 495.95 g/mol | --INVALID-LINK-- |
| Excitation Maximum | ~682 nm | [1] |
| Emission Maximum | ~704 nm | [1] |
| Solubility | Soluble in DMSO and ethanol | --INVALID-LINK-- |
| Form | Powder | --INVALID-LINK-- |
Applications in Flow Cytometry
Mitochondrial Staining and Health Assessment
This compound's accumulation in mitochondria is dependent on the mitochondrial membrane potential. A decrease in fluorescence intensity can indicate mitochondrial depolarization, a hallmark of cellular stress and apoptosis.
Cell Proliferation and Tracking
As a fluorescent tracer, this compound can be used to monitor cell proliferation through dye dilution. Upon cell division, the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation. This allows for the tracking of cell division cycles over time.
P-glycoprotein (Pgp) Efflux Assay
This compound is a substrate for the P-glycoprotein (Pgp) efflux pump, a key mediator of multidrug resistance in cancer cells. By measuring the retention or efflux of this compound, the activity of Pgp can be quantified, providing insights into drug resistance mechanisms and the efficacy of Pgp inhibitors.
Experimental Protocols
Reagent Preparation
This compound Stock Solution (1-10 mM)
-
Dissolve the required amount of this compound powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 5 mM stock solution, dissolve 1 mg of this compound in 525 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
This compound Working Solution (1-20 µM)
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in a suitable buffer, such as serum-free cell culture medium, Phosphate-Buffered Saline (PBS), or Hank's Balanced Salt Solution (HBSS).
-
The optimal working concentration should be determined empirically for each cell type and application but typically falls within the 1-20 µM range.
Protocol 1: General Staining for Flow Cytometry
This protocol provides a general procedure for staining both suspension and adherent cells with this compound.
Materials:
-
Cells of interest (suspension or adherent)
-
Complete cell culture medium
-
This compound working solution (1-20 µM)
-
PBS or other suitable wash buffer
-
Flow cytometry tubes
Procedure for Suspension Cells:
-
Harvest cells and centrifuge at 1000 x g for 3-5 minutes.
-
Discard the supernatant and wash the cells twice with PBS.
-
Resuspend the cell pellet in the this compound working solution at a density of 1 x 10^6 cells/mL.
-
Incubate for 5-30 minutes at room temperature, protected from light. The optimal incubation time may vary depending on the cell type.
-
After incubation, centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis.
Procedure for Adherent Cells:
-
Grow adherent cells to the desired confluency in a culture vessel.
-
Remove the culture medium and wash the cells twice with PBS.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Remove the staining solution and wash the cells twice with the complete culture medium.
-
Harvest the cells using a gentle dissociation reagent (e.g., trypsin-EDTA).
-
Wash the cells with PBS and resuspend in an appropriate buffer for flow cytometry.
Flow Cytometry Analysis:
-
Excitation: Use a laser line that is close to the excitation maximum of this compound (~682 nm). Common options include the 633 nm (Helium-Neon) or 640 nm (red diode) laser.
-
Emission: Detect the fluorescence signal using a bandpass filter appropriate for the emission maximum of this compound (~704 nm). A 710/50 nm or similar bandpass filter is a good starting point.
-
Controls:
-
Unstained Cells: To set the baseline fluorescence and adjust forward and side scatter parameters.
-
Single-Stained Compensation Controls: If performing multicolor analysis, prepare single-stained samples for each fluorophore to set up the compensation matrix.
-
dot
Caption: General workflow for staining cells with this compound for flow cytometry.
Protocol 2: Cell Proliferation Assay by Dye Dilution
This protocol outlines the use of this compound to track cell proliferation.
Materials:
-
Cells of interest
-
This compound working solution (a higher concentration, e.g., 5-10 µM, may be needed for bright initial staining)
-
Complete cell culture medium
-
Stimulating agent (if applicable)
-
Flow cytometry tubes
Procedure:
-
Follow the general staining protocol (Protocol 1) to label the cells with this compound. It is crucial to achieve a bright and uniform initial staining to resolve multiple generations. Titrate the initial staining concentration to optimize this.
-
After the final wash, resuspend the cells in a complete culture medium.
-
Reserve an aliquot of the stained, unstimulated cells as the "Generation 0" control.
-
Plate the remaining cells under the desired culture conditions, with or without a proliferation stimulus.
-
Culture the cells for the desired period, allowing for cell division to occur.
-
At each time point of interest, harvest the cells (including the Generation 0 control).
-
Analyze the cells by flow cytometry. Each successive generation of cells will exhibit approximately half the fluorescence intensity of the preceding generation.
Caption: Mechanism of P-glycoprotein mediated efflux of this compound.
Quantitative Data Summary
| Parameter | Cell Type | Concentration | Incubation Time | Observation | Reference |
| Working Concentration | General | 1-20 µM | 5-60 min | Effective for mitochondrial staining. | |
| Stock Solution | N/A | 1-10 mM in DMSO | N/A | Standard preparation for long-term storage. | --INVALID-LINK-- |
| Pgp Efflux Assay | MCF7R cells | 5.25 µM (Rhodamine 123) | 30 min | Used to determine IC50 of Pgp inhibitors. | --INVALID-LINK-- |
Troubleshooting
-
Weak Signal:
-
Increase the concentration of the this compound working solution.
-
Increase the incubation time.
-
Ensure the correct laser and filter combination is being used.
-
-
High Background:
-
Decrease the concentration of the this compound working solution.
-
Ensure thorough washing of the cells after staining.
-
-
High Cytotoxicity:
-
Decrease the concentration and/or incubation time.
-
Confirm the viability of cells before and after staining using a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. Handle DMSO with care as it can facilitate the absorption of substances through the skin. Dispose of waste according to institutional guidelines.
References
Application Notes & Protocols: Rhodamine 800 in High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
Introduction
Rhodamine 800 is a fluorescent dye notable for its spectral properties in the far-red and near-infrared regions of the spectrum.[1] Its excitation and emission maxima occur at wavelengths where background fluorescence from biological matrices is minimal, enhancing selectivity and sensitivity in analytical methods.[2] This characteristic makes this compound particularly suitable for High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD), especially for analyzing complex samples such as plasma and whole blood.[1][3] Applications primarily involve its use as a mobile phase additive for indirect fluorescence detection and as a basis for synthesizing pre-column derivatization reagents.[1]
Physicochemical and Spectroscopic Properties
This compound possesses distinct properties that are foundational to its application in fluorescence detection. These characteristics are summarized below.
| Property | Value | Source(s) |
| CAS Number | 137993-41-0 | |
| Molecular Formula | C₂₆H₂₆ClN₃O₅ | |
| Molecular Weight | 495.95 g/mol | |
| Excitation Max (λex) | 681-682 nm | |
| Emission Max (λem) | 703-712 nm | |
| Solubility | Soluble in ethanol and methanol | |
| Form | Powder |
Application 1: Indirect Fluorescence Detection of Non-Fluorescent Analytes
A significant application of this compound is as a fluorescent additive in the mobile phase for the indirect detection of analytes that do not natively fluoresce. In this mode, a constant, high-fluorescence baseline is established by the continuous flow of the this compound-containing mobile phase. When a non-fluorescent analyte elutes from the column, it displaces the fluorescent this compound molecules, causing a temporary decrease in the fluorescence signal. This negative peak is then integrated and used for quantification.
This technique has been successfully applied to the quantification of valproic acid in plasma.
Caption: Workflow for the analysis of a non-fluorescent analyte using indirect fluorescence detection.
Quantitative Performance Data: Analysis of Valproic Acid
The following table summarizes the performance of an HPLC-FLD method using this compound for the indirect detection of valproic acid in plasma.
| Parameter | Value |
| Linear Range | 40 - 200 µg/mL |
| Correlation Coefficient (r) | 0.9932 |
| Recovery (at 50 µg/mL) | 73% |
| Recovery (at 100 µg/mL) | 72% |
| Precision (RSD) | < 7.0% |
| Accuracy (Difference from Spiked) | < 8.0% |
| Limit of Detection (LOD, Extracted) | 15.0 µg/mL (S/N = 3) |
| Limit of Detection (LOD, Unextracted) | 11.54 µg/mL (S/N = 3) |
Protocol: Quantification of Valproic Acid in Plasma
This protocol is based on the methodology described for the indirect fluorescence detection of valproic acid.
1. Reagents and Materials
-
This compound
-
Valproic Acid standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium phosphate monobasic
-
Human blank plasma
-
Reagents for liquid-liquid extraction (as per established laboratory procedures)
2. Instrumentation
-
HPLC system with a reciprocating pump and manual injector.
-
Reversed-phase C18 analytical column (e.g., Vydac 201TP, 150mm x 4.6mm i.d., 5 µm particle size).
-
C18 guard column.
-
Visible diode laser-induced fluorescence (VDLIF) detector.
-
Light source: Visible diode laser tuned to 674.70 nm with an output power of 8.50 mW.
3. Chromatographic Conditions
-
Mobile Phase: 50% Methanol / 50% Water (containing 5mM sodium phosphate monobasic, pH 2.50) with 0.03 mM this compound as a mobile phase additive.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Detection: Excitation at 674.70 nm; emission collected via appropriate filters.
4. Sample Preparation (Liquid-Liquid Extraction)
-
A validated liquid-liquid extraction procedure should be applied to the human plasma samples to isolate valproic acid and remove interfering proteins and other matrix components.
-
The final extract should be reconstituted in a suitable solvent compatible with the mobile phase before injection.
5. Procedure
-
Prepare the mobile phase, ensuring the this compound is fully dissolved. Degas the mobile phase before use.
-
Equilibrate the HPLC system with the mobile phase until a stable, high-fluorescence baseline is achieved.
-
Prepare a calibration curve by injecting standards of valproic acid at concentrations ranging from 40 to 200 µg/mL.
-
Extract the valproic acid from plasma samples using the established liquid-liquid extraction protocol.
-
Inject the extracted samples onto the HPLC system.
-
Record the chromatograms. The elution of valproic acid will be observed as a negative peak against the fluorescent baseline.
-
Quantify the amount of valproic acid in the samples by comparing the peak area of the negative peaks to the calibration curve.
Application 2: Pre-Column Derivatization Reagent (Fluorescence Quenching)
This compound can be chemically modified to create a derivatization reagent. This reagent has been evaluated for labeling analytes containing primary amines. Interestingly, the resulting derivative is non-fluorescent. This "turn-off" mechanism can be used for detection, where the disappearance of a fluorescent signal upon reaction indicates the presence of the analyte.
Caption: Logical workflow for using a this compound-based reagent for "turn-off" detection.
Protocol: Synthesis of Derivatization Reagent Intermediate
This protocol describes the initial hydrolysis step to create an intermediate from this compound, which can subsequently be used for derivatization reactions. The procedure is based on a published synthesis method.
1. Reagents and Materials
-
This compound (0.60 g)
-
Sodium hydroxide (0.70 g)
-
Ethylene glycol (7.00 mL)
-
Round bottom flask
-
Reflux condenser
-
Oil bath
-
Vacuum filtration apparatus
-
Vacuum desiccator
2. Procedure
-
Combine 0.60 g of this compound, 0.70 g of sodium hydroxide, and 7.00 mL of ethylene glycol in a round bottom flask.
-
Connect the flask to a reflux condenser.
-
Heat the mixture in an oil bath at 180°C for 8 hours to carry out the hydrolysis reaction.
-
After 8 hours, allow the mixture to cool.
-
Filter the reaction mixture under vacuum to collect the filtrate.
-
Rinse the collected solid with a small amount of ethylene glycol.
-
Dry the resulting intermediate product in a vacuum desiccator.
Note: Further reaction of this intermediate with an amine (e.g., propylamine) in the presence of a coupling agent (e.g., 2-chloro-1-methylpyridinium iodide) and a base (e.g., anhydrous potassium carbonate) yields the final derivative. Preliminary studies show this final derivative exhibits a complete loss of fluorescence.
References
- 1. Application of this compound for reversed phase liquid chromatographic detection using visible diode laser-induced fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]
- 3. Fluorescence Properties of this compound in Whole Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitochondrial Membrane Potential using Rhodamine 800
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Rhodamine 800, a near-infrared fluorescent dye, for the quantitative and qualitative assessment of mitochondrial membrane potential (ΔΨm) in various biological systems.
Introduction
The mitochondrial membrane potential is a critical parameter of mitochondrial function and overall cellular health. It is a key component of the proton-motive force that drives ATP synthesis. A decrease in ΔΨm is a hallmark of mitochondrial dysfunction and is often associated with cellular stress, apoptosis, and various disease pathologies. This compound is a cell-permeant, cationic fluorescent probe that selectively accumulates in active mitochondria in a manner dependent on the membrane potential.[1] In healthy cells with a high ΔΨm, this compound is sequestered by the mitochondria, leading to a decrease in the fluorescence of the surrounding solution. Conversely, in cells with depolarized mitochondria, the dye is dispersed throughout the cytoplasm, resulting in an increase in fluorescence. Its near-infrared spectral properties minimize interference from cellular autofluorescence, making it a valuable tool for sensitive detection.[2]
Principle of Measurement
This compound is a lipophilic cation that distributes across the inner mitochondrial membrane according to the Nernst equation. The negative charge on the inside of the inner mitochondrial membrane of healthy, respiring mitochondria drives the accumulation of the positively charged this compound dye within the mitochondrial matrix. This accumulation leads to a phenomenon known as fluorescence quenching, where the high concentration of the dye results in a decrease in its fluorescence intensity. When the mitochondrial membrane potential collapses, the dye is no longer sequestered and is released into the cytoplasm, leading to an increase in fluorescence. This change in fluorescence intensity can be measured to assess changes in ΔΨm.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from experimental studies.
Table 1: Spectral Properties of this compound
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum | 670 - 690 | Can be excited with laser diodes.[3] |
| Emission Maximum | ~720 | In the near-infrared range.[3] |
Table 2: this compound Uptake and Fluorescence Changes in Different Biological Systems
| Biological System | Condition | This compound Uptake (%) | Fluorescence Decrease (%) |
| Isolated Rat Mitochondria | Energized | >99 | 77 |
| Isolated Rat Mitochondria | De-energized (with uncoupler) | Not specified | 13 |
| Rat Cardiomyocytes | - | 67 | 16 |
| Rat Hepatocytes | - | 75 | 37 |
| Rat Cardiomyocytes | Uncoupled | Reversal of fluorescence decrease by ~10% | Not applicable |
| Rat Hepatocytes | Uncoupled | Reversal of fluorescence decrease by ~10% | Not applicable |
Experimental Protocols
Reagent Preparation
1.1. Stock Solution (0.1 mM to 1 mM)
-
Dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For example, to prepare a 5 mM stock solution, dissolve 1 mg of this compound in 525 µL of DMSO.
-
Store the stock solution at -20°C, protected from light.
1.2. Working Solution (1 µM to 20 µM)
-
On the day of the experiment, dilute the stock solution to the desired working concentration using a suitable buffer such as phosphate-buffered saline (PBS) or serum-free cell culture medium. The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.
Staining Protocol for Adherent Cells (for Fluorescence Microscopy)
-
Culture adherent cells on sterile coverslips or in a suitable imaging plate.
-
When cells reach the desired confluency, remove the culture medium.
-
Add the prepared this compound working solution to the cells. Ensure the entire surface is covered.
-
Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed medium for 5 minutes each time.
-
The cells are now ready for imaging using a fluorescence microscope with appropriate filter sets (Excitation/Emission: ~680/~720 nm).
Staining Protocol for Suspension Cells (for Flow Cytometry)
-
Harvest suspension cells by centrifugation at 1000 x g for 3-5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with PBS.
-
Resuspend the cell pellet in the this compound working solution to a density of approximately 1x10^6 cells/mL.
-
Incubate for 5-30 minutes at room temperature, protected from light.
-
After incubation, centrifuge the cells at 400 x g for 3-4 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with PBS.
-
Resuspend the final cell pellet in serum-free cell culture medium or PBS for analysis.
-
Analyze the cells using a flow cytometer equipped with a laser for excitation in the far-red region and an appropriate emission filter.
Protocol for Isolated Mitochondria
-
Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.
-
Resuspend the isolated mitochondria in a suitable respiration buffer.
-
Add this compound to the mitochondrial suspension to a final concentration of approximately 1 µM.
-
Measure the fluorescence continuously using a fluorometer or a fluorescence plate reader.
-
To determine the membrane potential-dependent fluorescence change, a mitochondrial uncoupler such as Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) can be added to dissipate the ΔΨm. A subsequent increase in fluorescence indicates the potential-dependent component of the signal.
Data Acquisition and Analysis
-
Fluorescence Microscopy: Acquire images using appropriate filter sets. The fluorescence intensity within the mitochondria can be quantified using image analysis software. A decrease in mitochondrial fluorescence intensity or an increase in cytoplasmic fluorescence is indicative of a loss of ΔΨm.
-
Flow Cytometry: The mean fluorescence intensity of the cell population is measured. A shift in the fluorescence intensity histogram to lower values indicates mitochondrial depolarization.
-
Fluorometry/Plate Reader: The fluorescence intensity of the cell or mitochondrial suspension is measured over time. An increase in fluorescence intensity indicates a decrease in ΔΨm.
Important Considerations and Limitations
-
Hydrophobicity: The excessive hydrophobicity of this compound may lead to non-specific binding and can complicate the detection of energy-dependent fluorescence changes in certain tissues like the myocardium.
-
Calibration: For quantitative measurements of ΔΨm, it is essential to perform a calibration using a potassium ionophore like valinomycin in the presence of varying external potassium concentrations.
-
Controls: Always include appropriate controls in your experiments. A positive control for mitochondrial depolarization can be achieved by treating cells with an uncoupler like FCCP.
-
Toxicity: While rhodamine dyes are generally considered to have low toxicity at working concentrations, it is advisable to assess any potential cytotoxic effects in your specific cell type and experimental setup.
-
Photostability: Protect the dye and stained samples from excessive light exposure to prevent photobleaching.
By following these guidelines and protocols, researchers can effectively utilize this compound to investigate mitochondrial function and its role in various physiological and pathological processes.
References
Application Notes and Protocols: Rhodamine 800 as a Deposition Flow Tracer in Cardiac Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhodamine 800 is a near-infrared (NIR) fluorescent dye that serves as an effective deposition flow tracer for high-resolution imaging and spectroscopy in cardiac tissue.[1][2][3] Its utility lies in its flow-dependent accumulation within the myocardium, allowing for the assessment of regional myocardial perfusion.[1][4] In well-perfused areas, more this compound is delivered and deposited, resulting in a stronger fluorescence signal. Conversely, areas with compromised blood flow, such as in myocardial ischemia, exhibit reduced or absent fluorescence. Notably, in the context of intact myocardium, the binding of this compound is independent of the mitochondrial membrane potential, simplifying its application as a flow tracer.
These application notes provide a comprehensive overview of the use of this compound, including detailed experimental protocols for rodent hearts, quantitative data on its deposition, and visualizations of the experimental workflow and underlying principles.
Quantitative Data Summary
The deposition of this compound in cardiac tissue is directly proportional to the perfusate volume, which is a function of both the coronary flow rate and the duration of perfusion. The following tables summarize the key parameters and findings from studies using this compound in Langendorff-perfused rodent hearts.
Table 1: this compound Spectroscopic and Perfusion Parameters
| Parameter | Value | Reference |
| Excitation Wavelength (λexc) | 693 nm | |
| Emission Wavelength (λem) | > 720 nm | |
| Molar Extinction Coefficient | Not specified in provided context | |
| Quantum Yield | Not specified in provided context | |
| Perfusion Concentration | 45 nM in Krebs-Henseleit buffer | |
| Perfusion Duration | 30 to 60 minutes | |
| Washout Period | 10 minutes (no significant loss of this compound observed) |
Table 2: Flow-Dependent Deposition of this compound
| Coronary Flow Rate (% of Baseline) | Relative this compound Deposition | Reference |
| 50% (Reduced Flow) | Proportional decrease in deposition | |
| 100% (Normal Flow) | Baseline deposition | |
| 150% (Increased Flow) | Proportional increase in deposition |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound as a deposition flow tracer in ex vivo rodent hearts.
Langendorff Perfusion of Rodent Heart
This protocol describes the standard procedure for isolating and perfusing a rodent heart in a Langendorff apparatus.
Materials:
-
Krebs-Henseleit Buffer (KHB)
-
This compound stock solution
-
Syringe pump
-
Langendorff apparatus
-
Surgical instruments for heart isolation
Procedure:
-
Prepare the Krebs-Henseleit Buffer (KHB) and saturate with 95% O2 / 5% CO2. Maintain the buffer at 37°C.
-
Anesthetize the rodent according to approved institutional animal care protocols.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold KHB to arrest contractions.
-
Mount the aorta onto the cannula of the Langendorff apparatus and initiate retrograde perfusion with warm, oxygenated KHB at a constant pressure.
-
Allow the heart to stabilize for a period of 20-30 minutes, ensuring a steady coronary flow.
This compound Infusion
This protocol details the preparation and infusion of the this compound solution.
Materials:
-
This compound
-
Deionized water
-
Syringe and syringe pump
Procedure:
-
Prepare a stock solution of this compound. A working concentration of 2.7 µM in deionized water can be used.
-
Load the working solution into a syringe and place it in a syringe pump.
-
Set the infusion flow rate of the syringe pump to be proportional to the coronary flow rate of the heart (e.g., one-sixtieth) to achieve a final concentration of 45 nM of this compound in the KHB perfusate.
-
Infuse the this compound-containing KHB for 30 to 60 minutes.
-
Following the infusion period, perfuse with standard KHB for a 10-minute washout period to remove any unbound dye.
Creation of a Flow Deficit Area (Optional)
To model myocardial ischemia, a ligature can be placed around the left anterior descending (LAD) artery.
Procedure:
-
Prior to this compound infusion, carefully place a suture around the LAD artery.
-
Tighten the suture to occlude the artery, thus creating a region of no-flow.
-
Proceed with the this compound infusion as described above. The occluded region will not show this compound fluorescence.
Imaging and Spectroscopic Analysis
This section outlines the methods for detecting and quantifying this compound deposition.
a) Absorbance Spectroscopy:
-
Continuously monitor the heart using optical point spectroscopy to quantify the kinetics of dye loading.
-
Measure changes in the pseudo-optical density (POD) at 690 nm.
b) Fluorescence Imaging of Heart Slices:
-
After the perfusion protocol, remove the heart from the Langendorff apparatus.
-
Slice the heart into short-axis sections.
-
Image the slices using a fluorescence imaging system equipped with appropriate filters for this compound (Excitation: ~690 nm, Emission: >720 nm).
c) Dynamic Epicardial/Subepicardial Fluorescence Imaging:
-
For real-time imaging, position a fluorescence imaging setup to capture the epicardial surface of the KCl-arrested heart during this compound perfusion.
-
This method allows for dynamic visualization of dye deposition with a spatial resolution of approximately 200 µm.
Visualizations
Principle of this compound as a Flow Tracer
Caption: Principle of flow-dependent this compound deposition in cardiac tissue.
Experimental Workflow for this compound Perfusion and Analysis
Caption: Experimental workflow for this compound perfusion and analysis.
Conclusion
This compound is a valuable tool for researchers investigating myocardial perfusion. Its near-infrared fluorescence properties, coupled with its direct correlation between deposition and blood flow, provide a robust method for visualizing and quantifying regional differences in cardiac tissue perfusion. The protocols and data presented here offer a foundation for the successful implementation of this compound in preclinical cardiovascular research.
References
Troubleshooting & Optimization
Minimizing background fluorescence with Rhodamine 800 staining
Welcome to the technical support center for Rhodamine 800 staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize background fluorescence and achieve optimal staining results in your experiments. This compound is a near-infrared (NIR) fluorescent dye, which offers advantages in reducing autofluorescence inherent in biological samples.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence when using this compound?
A1: High background fluorescence in this compound staining can stem from several factors:
-
Autofluorescence: Biological specimens naturally emit their own fluorescence, which can interfere with the desired signal.[3] However, using a near-infrared dye like this compound significantly minimizes this issue as autofluorescence is less prevalent in the NIR spectrum.[1]
-
Non-specific Binding: The dye or antibodies (if used in immunofluorescence) may bind to unintended cellular components.[4] This can be due to excessive dye/antibody concentration, inadequate blocking, or insufficient washing.
-
Suboptimal Dye Concentration: Using a concentration of this compound that is too high can lead to increased background signal.
-
Issues with Fixation and Permeabilization: The choice of fixation and permeabilization agents and their handling can impact background fluorescence.
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: this compound is a near-infrared dye. For optimal detection, use an excitation wavelength around 682 nm and an emission wavelength around 704-712 nm.
Q3: How should I prepare and store this compound stock and working solutions?
A3: For a stock solution, dissolve this compound powder in an organic solvent like dimethyl sulfoxide (DMSO) to a concentration of 1-10 mM. This stock solution should be stored at -20°C or -80°C, protected from light. To prepare a working solution, dilute the stock solution in a suitable buffer such as phosphate-buffered saline (PBS) or serum-free medium to a final concentration typically ranging from 1-20 µM. It is recommended to prepare the working solution fresh for each experiment.
Q4: Can I use this compound for live-cell imaging?
A4: Yes, this compound is cell-permeable and can be used for live-cell imaging. At appropriate concentrations, it exhibits low toxicity to cells.
Q5: How can I reduce photobleaching of this compound?
A5: To minimize photobleaching, it is crucial to protect the stained samples from light as much as possible. Using an anti-fade mounting medium can also help preserve the fluorescence signal during imaging. Additionally, minimizing the exposure time during image acquisition will reduce photobleaching.
Troubleshooting Guides
Guide 1: High Background Fluorescence
This guide will help you diagnose and resolve issues related to high background fluorescence in your this compound staining experiments.
Problem: The overall background fluorescence is high, making it difficult to distinguish the specific signal.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Autofluorescence | While this compound is in the NIR spectrum to minimize autofluorescence, some residual background may persist. Include an unstained control sample to assess the baseline autofluorescence. |
| Excessive Dye/Antibody Concentration | A high concentration of the staining reagent is a common cause of high background. Perform a titration to determine the optimal concentration that provides a strong signal with low background. For secondary antibodies in immunofluorescence, a typical starting concentration is 1 µg/mL. |
| Inadequate Washing | Insufficient washing will leave unbound dye or antibodies, contributing to background noise. Increase the number and duration of washing steps with an appropriate buffer like PBS. |
| Insufficient Blocking (for Immunofluorescence) | Non-specific binding sites on the cells or tissue can bind to antibodies, leading to high background. Use a suitable blocking buffer, such as 5% normal serum from the species in which the secondary antibody was raised, in PBS with 0.3% Triton X-100. Ensure the blocking step is performed for an adequate duration (e.g., 60 minutes at room temperature). |
| Fixation Issues | Certain fixatives or prolonged fixation times can increase autofluorescence. If using formaldehyde, ensure it is fresh, as old formaldehyde can autofluoresce. |
Troubleshooting Workflow:
Caption: Troubleshooting logic for high background fluorescence.
Guide 2: Weak or No Signal
Problem: The specific fluorescent signal is very weak or completely absent.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Dye/Antibody Concentration | The concentration of your staining reagent may be too low. Perform a titration to find the optimal concentration. |
| Incorrect Filter Sets | Ensure that the excitation and emission filters on your microscope are appropriate for this compound (Excitation ~682 nm, Emission ~704-712 nm). |
| Photobleaching | Excessive exposure to light can cause the fluorophore to fade. Minimize light exposure and use an anti-fade mounting medium. |
| Inefficient Staining | The incubation time with this compound or antibodies may be too short. Optimize the incubation time (typically 30-60 minutes for cells). |
| Problem with Primary Antibody (Immunofluorescence) | Ensure the primary antibody is validated for your application and is from a species compatible with your secondary antibody. |
Weak Signal Troubleshooting Workflow:
References
Technical Support Center: Rhodamine 800 for Live-Cell Imaging
This technical support guide provides researchers, scientists, and drug development professionals with essential information for utilizing Rhodamine 800 in live-cell imaging experiments. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for live-cell imaging?
The optimal working concentration for this compound typically ranges from 1 to 20 µM.[1][2][3] However, the ideal concentration can vary depending on the cell type and experimental conditions, so it is crucial to perform a titration to determine the best concentration for your specific application.[][5] For some sensitive applications, concentrations as low as 40 nM have been used.
Q2: How should I prepare the stock and working solutions for this compound?
First, prepare a stock solution of 1-10 mM by dissolving this compound in high-quality, anhydrous DMSO. This stock solution should be aliquoted and stored in the dark at -20°C or -80°C. To prepare the working solution, dilute the stock solution using a suitable buffer such as serum-free medium, HBSS, or PBS to achieve the desired final concentration (e.g., 1-20 µM). It is recommended to prepare the working solution fresh for each experiment.
Q3: What are the recommended incubation time and temperature?
Incubation times vary based on the cell type. For suspension cells, an incubation period of 5-30 minutes at room temperature in the dark is generally sufficient. For adherent cells, a longer incubation of 30-60 minutes at room temperature may be necessary.
Q4: What are the excitation and emission wavelengths for this compound?
This compound is a near-infrared fluorescent dye. Its maximum excitation and emission wavelengths are approximately 682 nm and 704 nm, respectively.
Q5: What is the primary application of this compound in live-cell imaging?
This compound is a cell-permeable, cationic fluorescent probe commonly used to stain mitochondria in live cells. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential. Consequently, the fluorescence intensity is proportional to the membrane potential, making it a valuable tool for assessing mitochondrial function and cell health.
Quantitative Data Summary
The following table summarizes key quantitative parameters for using this compound in live-cell imaging applications.
| Parameter | Recommended Range | Notes |
| Stock Solution Concentration | 1 - 10 mM | Dissolve in DMSO. Store at -20°C or -80°C. |
| Working Solution Concentration | 1 - 20 µM | Dilute stock in serum-free media, PBS, or HBSS. |
| Incubation Time (Adherent Cells) | 30 - 60 minutes | At room temperature. |
| Incubation Time (Suspension Cells) | 5 - 30 minutes | At room temperature. |
| Maximum Excitation (Ex) | ~682 nm | |
| Maximum Emission (Em) | ~704 nm |
Experimental Protocols
Below are detailed protocols for staining adherent and suspension cells with this compound.
Staining Protocol for Adherent Cells
-
Cell Culture: Grow adherent cells on sterile coverslips or in a suitable imaging dish.
-
Prepare Working Solution: Dilute the this compound stock solution in serum-free medium or PBS to the desired final concentration (e.g., 1-20 µM).
-
Staining: Remove the culture medium from the cells. Add the this compound working solution to completely cover the cells.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the working solution and wash the cells twice with warm, fresh medium or PBS for 5 minutes each time to remove unbound dye.
-
Imaging: The cells are now ready for observation using a fluorescence microscope with appropriate filter sets.
Staining Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes to pellet the cells. Discard the supernatant.
-
Washing: Resuspend the cell pellet in PBS and wash twice, centrifuging and discarding the supernatant each time.
-
Staining: Resuspend the washed cells in 1 mL of the this compound working solution.
-
Incubation: Incubate the cell suspension for 5-30 minutes at room temperature, protected from light.
-
Final Wash: Centrifuge the cells at 1000 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, warm medium or PBS. Repeat this wash step 2-3 times.
-
Imaging: The cells can be transferred to a suitable imaging slide or plate for analysis by fluorescence microscopy or flow cytometry.
Visualizations
Mechanism of Mitochondrial Staining
The diagram below illustrates how this compound, a cationic dye, accumulates in the mitochondria, driven by the negative mitochondrial membrane potential.
Caption: Mechanism of this compound accumulation in mitochondria.
General Experimental Workflow
This flowchart outlines the key steps for live-cell imaging with this compound, from solution preparation to final analysis.
Caption: General experimental workflow for this compound staining.
Troubleshooting Guide
Problem: High background or non-specific staining.
-
Q: Why is the background fluorescence in my image so high?
-
A: High background can be caused by several factors. The concentration of this compound may be too high, leading to non-specific binding. Alternatively, washing steps may have been insufficient to remove all the unbound dye.
-
-
Q: How can I reduce high background?
-
A: First, perform a titration experiment to find the lowest effective dye concentration that still provides a good signal. Second, ensure your washing steps are thorough. Increase the number of washes or the duration of each wash to effectively remove residual dye.
-
Problem: Weak or no fluorescent signal.
-
Q: I don't see any signal from my cells. What went wrong?
-
A: A lack of signal could be due to incorrect filter sets or imaging settings on the microscope; ensure they are appropriate for this compound's near-infrared spectrum. Another possibility is a loss of mitochondrial membrane potential in unhealthy or dying cells, which would prevent the dye from accumulating in the mitochondria. Finally, ensure the dye has not degraded due to improper storage or excessive light exposure.
-
-
Q: How can I improve my signal?
-
A: Double-check that the excitation and emission filters on your microscope are correctly set for this compound (Ex: ~682 nm, Em: ~704 nm). Assess cell health using a viability stain or brightfield microscopy. If cells are unhealthy, optimize your cell culture and handling procedures. You may also try slightly increasing the dye concentration or incubation time, but be mindful of potential toxicity.
-
Problem: Cells appear unhealthy or die after staining (Phototoxicity).
-
Q: My cells look stressed or are dying during imaging. Is the dye toxic?
-
A: While this compound has relatively low toxicity at optimal concentrations, all fluorescent dyes can cause phototoxicity when illuminated, especially for long durations. This occurs when high-intensity excitation light reacts with the dye to produce reactive oxygen species (ROS), which damages cellular components.
-
-
Q: How can I minimize phototoxicity?
-
A: To reduce photodamage, use the lowest possible dye concentration and the lowest laser power that provides an adequate signal. Minimize the duration of light exposure by using the fastest possible acquisition settings and avoiding continuous illumination. For long time-lapse experiments, acquire images at greater time intervals.
-
Problem: The fluorescent signal fades quickly (Photobleaching).
-
Q: The fluorescence in my sample disappears rapidly during imaging. What is happening?
-
A: This phenomenon is called photobleaching, where the fluorophore is photochemically destroyed by high-intensity light, rendering it unable to fluoresce.
-
-
Q: How can I prevent or reduce photobleaching?
-
A: Similar to reducing phototoxicity, you should minimize the intensity and duration of light exposure. Use a neutral density filter to reduce laser power and open the pinhole only as much as necessary for your desired resolution. For fixed samples, using an anti-fade mounting medium can significantly extend the life of the fluorescent signal.
-
Troubleshooting Decision Tree
This diagram provides a logical workflow to diagnose and solve common issues encountered during live-cell imaging with this compound.
Caption: A decision tree for troubleshooting common imaging issues.
References
Technical Support Center: Preventing Rhodamine 800 Aggregation in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Rhodamine 800 aggregation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a near-infrared (NIR) fluorescent dye. Its fluorescence in the NIR region is advantageous for biological imaging as it minimizes autofluorescence from endogenous molecules in cells and tissues. It is often used for staining mitochondria and in various fluorescence microscopy and flow cytometry applications.[]
Q2: What causes this compound to aggregate in aqueous solutions?
This compound has poor solubility in water and tends to self-associate, forming dimers and higher-order aggregates, particularly at high concentrations.[2] This aggregation is driven by hydrophobic interactions between the dye molecules in the aqueous environment. Factors that promote aggregation include high dye concentration, high ionic strength, and suboptimal pH.
Q3: How does aggregation affect my experiments?
Aggregation of this compound can lead to several experimental issues:
-
Fluorescence Quenching: Aggregates often have significantly lower fluorescence quantum yields compared to the monomeric form, leading to a weaker signal.[3]
-
Spectral Shifts: Aggregation can cause changes in the absorption and emission spectra, potentially interfering with data analysis. H-aggregates, a common form for rhodamine dyes, typically show a blue-shift in the absorption spectrum.
-
Precipitation: At high concentrations, aggregates can precipitate out of solution, leading to inaccurate concentration measurements and potential artifacts in imaging.
-
Inaccurate Quantification: The non-linear relationship between concentration and fluorescence due to aggregation can lead to errors in quantitative measurements.
Q4: Can this compound aggregation be reversed?
In many cases, aggregation can be reversed or minimized by diluting the sample, adding disaggregating agents, or modifying the buffer conditions. However, irreversible precipitation may occur at very high concentrations or after prolonged storage in an aggregated state.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound in aqueous buffers.
| Problem | Possible Cause | Solution |
| Low or no fluorescence signal | Aggregation-induced quenching: this compound is likely aggregated in your aqueous buffer. | 1. Decrease the working concentration: Dilute your sample and measure the fluorescence again. If the signal per molecule increases, aggregation was likely the issue. 2. Add a surfactant: Incorporate a non-ionic surfactant like Triton X-100 (below its critical micelle concentration) into your buffer. 3. Use a cyclodextrin: β-cyclodextrin can encapsulate this compound, preventing aggregation. 4. Increase organic co-solvent: If your experiment allows, increase the percentage of an organic solvent like DMSO or ethanol in your final working solution. |
| Incorrect pH: The fluorescence of some rhodamine derivatives can be pH-sensitive. | Optimize the pH of your buffer. For many biological applications, a pH between 7.0 and 8.0 is a good starting point. | |
| Photobleaching: Excessive exposure to excitation light can destroy the fluorophore. | Reduce the excitation light intensity and/or the exposure time. Use an anti-fade reagent in your mounting medium for microscopy. | |
| Inconsistent or non-reproducible results | Variable aggregation: The extent of aggregation may vary between samples and over time. | 1. Prepare fresh working solutions: Do not store dilute aqueous solutions of this compound for extended periods. 2. Standardize your protocol: Ensure consistent buffer composition, pH, temperature, and incubation times for all experiments. 3. Use an anti-aggregation additive consistently. |
| Visible precipitates in the solution | Exceeded solubility limit: The concentration of this compound is too high for the aqueous buffer. | 1. Centrifuge the solution: Pellet the precipitate and use the supernatant, but be aware that the concentration will be lower than intended. 2. Prepare a new, more dilute solution: Start with a lower concentration of this compound. 3. Increase the solvent's solubilizing power: Add more organic co-solvent or an appropriate surfactant. |
| Unexpected shifts in absorption or emission spectra | Formation of H- or J-aggregates: Different types of aggregates have distinct spectral properties. | 1. Acquire UV-Vis absorption spectra: The appearance of a blue-shifted shoulder on the main absorption peak is indicative of H-aggregate formation. 2. Follow the recommendations for preventing aggregation. |
Data on Preventing Rhodamine Aggregation
The following tables summarize quantitative data on the effects of various additives and buffer conditions on rhodamine dye aggregation. While some data is for Rhodamine B and 6G, the principles are generally applicable to this compound.
Table 1: Effect of Organic Co-solvents on Rhodamine Fluorescence
| Solvent | Rhodamine Derivative | Observation | Reference |
| Ethanol | This compound | Higher fluorescence intensity compared to methanol. | |
| Methanol | This compound | Lower fluorescence intensity compared to ethanol and cyclopentanol. | |
| Cyclopentanol | This compound | Highest fluorescence intensity among the tested alcohols. | |
| DMSO | Rhodamine 6G | Increased monomeric emission with increasing DMSO concentration in water. | N/A |
Table 2: Effect of Surfactants and Cyclodextrins on Rhodamine Aggregation
| Additive | Concentration | Rhodamine Derivative | Effect on Aggregation | Reference |
| Triton X-100 | > CMC (~0.24 mM) | Rhodamine 6G | Prevents dimerization and promotes monomer formation. | |
| β-Cyclodextrin | 0.002 - 0.012 M | Rhodamine B | Induces deaggregation to the monomeric form. | |
| Sodium Dodecyl Sulfate (SDS) | > CMC (~8.2 mM) | Rhodamine 6G | Can induce aggregation at low concentrations and deaggregation at high concentrations. | N/A |
Table 3: Influence of pH on Rhodamine Fluorescence
| pH | Rhodamine Derivative | Observation | Reference |
| 2.3 - 7.4 | Rhodamine Green Conjugate | Fluorescence intensity decreases with decreasing pH. | |
| 2.0 - 7.6 | Rhodamine C | No fluorescence at neutral/basic pH; strong fluorescence at acidic pH due to spirolactam ring opening. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO or ethanol to a final concentration of 1-10 mM. For example, to prepare a 5 mM stock solution, dissolve 1 mg of this compound (MW: 495.95 g/mol ) in 403 µL of DMSO.
-
Vortex thoroughly until the dye is completely dissolved. Sonication can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Protocol 2: Preparation of a Working Solution of this compound in an Aqueous Buffer
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Optional: Surfactant (e.g., Triton X-100) or β-cyclodextrin
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution into the aqueous buffer to the desired final working concentration (typically in the µM range). It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can promote aggregation.
-
To include an anti-aggregation additive:
-
Triton X-100: First, prepare the aqueous buffer containing the desired concentration of Triton X-100 (e.g., 0.01-0.1% v/v). Then, add the this compound stock solution to this buffer.
-
β-cyclodextrin: Prepare the aqueous buffer containing the desired concentration of β-cyclodextrin (e.g., 1-10 mM). Then, add the this compound stock solution.
-
-
Use the working solution immediately for your experiment. Do not store dilute aqueous solutions for long periods.
-
Protocol 3: Assessing this compound Aggregation using UV-Visible Spectroscopy
-
Materials:
-
This compound solutions at various concentrations
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
-
Procedure:
-
Prepare a series of this compound solutions in the desired aqueous buffer at different concentrations (e.g., from sub-micromolar to tens of micromolar).
-
Record the absorbance spectrum of each solution over a wavelength range that covers the this compound absorption (e.g., 500-800 nm).
-
Analyze the spectra for changes in shape. The appearance of a new peak or a shoulder on the blue-shifted side of the main absorption peak (around 630 nm for this compound) is indicative of H-aggregate formation.
-
Plot the absorbance at the monomer peak versus concentration. A deviation from linearity (as predicted by the Beer-Lambert law) suggests the formation of aggregates.
-
Visualizations
Caption: Factors leading to this compound aggregation and its consequences.
Caption: Troubleshooting workflow for low this compound fluorescence signal.
References
Rhodamine 800 stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of Rhodamine 800. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound in its solid, powdered form should be stored at -20°C for long-term stability, where it can last for up to three years.[1][2] It is crucial to protect it from light and moisture.[1][2]
Q2: What is the best way to prepare and store this compound stock solutions?
A2: this compound is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but has poor solubility in water.[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO (e.g., 1-10 mM). For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store desiccated and protected from light.
Q3: What are the recommended storage temperatures and durations for this compound stock solutions?
A3: For optimal stability, store DMSO stock solutions at -80°C for up to one year or at -20°C for up to one month. Always ensure the container is tightly sealed to prevent moisture absorption.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is light-sensitive. To prevent photobleaching and degradation, all solutions containing the dye should be protected from direct or strong light during storage and handling. Use amber vials or wrap containers in aluminum foil.
Q5: How does the solvent affect the fluorescence of this compound?
A5: The fluorescence intensity of this compound is highly dependent on the solvent environment. Its fluorescence is significantly lower in aqueous solutions like water or PBS compared to organic solvents such as ethanol or DMSO. This is an important consideration when preparing working solutions for biological experiments.
Data Summary Tables
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep away from light and moisture |
| Stock Solution (in DMSO) | -80°C | 6 months - 1 year | Aliquot to avoid freeze-thaw cycles; protect from light and moisture |
| Stock Solution (in DMSO) | -20°C | 1 month | Protect from light and moisture |
Table 2: Solubility and Photophysical Properties
| Property | Value | Solvent | Notes |
| Solubility in DMSO | 83.33 mg/mL (168.02 mM) | DMSO | Sonication may be required |
| Solubility in Water | < 0.1 mg/mL | H₂O | Considered insoluble |
| Excitation Maximum (λex) | ~682 nm | Methanol/DMSO | Varies slightly with solvent |
| Emission Maximum (λem) | ~698 - 712 nm | Methanol/DMSO | Varies slightly with solvent |
| Fluorescence Quantum Yield (Φf) | ~0.25 | Ethanol | Can be lower in aqueous solutions (~3.8% in PBS) |
Troubleshooting Guide
Q1: I am observing a weak or no fluorescent signal in my experiment. What could be the cause?
A1: A low fluorescent signal can stem from several factors:
-
Photobleaching: this compound is susceptible to photobleaching. Minimize the exposure of your sample to the excitation light source. Use of an anti-fade mounting medium can also help.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for this compound's spectral profile (Ex: ~682 nm, Em: ~700 nm).
-
Low Concentration: The concentration of the dye in your working solution may be too low. You may need to optimize the staining concentration for your specific application.
-
Quenching in Aqueous Buffer: The fluorescence of this compound is significantly quenched in aqueous environments. If your experiment is in a buffer like PBS, the signal will naturally be weaker than in an organic solvent.
-
Degradation: The dye may have degraded due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles).
Q2: My sample has high background fluorescence. How can I reduce it?
A2: High background can obscure your signal. Consider the following:
-
Excess Dye: Ensure that unbound dye is thoroughly washed away after the staining step. Perform additional washing steps if necessary.
-
Dye Aggregation: At high concentrations, this compound can form aggregates, which may bind non-specifically and contribute to background noise. Try reducing the concentration of your working solution.
-
Autofluorescence: Biological samples often exhibit autofluorescence. To mitigate this, include an unstained control sample to assess the level of background autofluorescence and perform background subtraction if possible.
Q3: The emission peak of my this compound seems to have shifted. Why would this happen?
A3: A shift in the emission peak can be caused by environmental factors or dye aggregation:
-
Solvent Polarity: The emission spectrum of this compound can be influenced by the polarity of its environment. A change in the solvent or binding to a biological target can cause a spectral shift.
-
Aggregation: The formation of dye aggregates (dimers) at high concentrations can lead to a blue-shift in the absorption spectrum and changes in the emission profile. Diluting the sample can often resolve this issue.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution in DMSO and a ready-to-use working solution in an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or other appropriate buffer
-
Microcentrifuge tubes or amber vials
-
Vortex mixer and sonicator
Procedure:
-
Stock Solution Preparation (5 mM in DMSO): a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Weigh out 1 mg of this compound powder and add it to a microcentrifuge tube. c. Add 403 µL of anhydrous DMSO to the tube. d. Vortex thoroughly to dissolve the powder. If necessary, briefly sonicate the solution to ensure complete dissolution. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (6-12 months).
-
Working Solution Preparation (10 µM in PBS): a. Thaw one aliquot of the 5 mM this compound stock solution. b. Dilute the stock solution in your desired aqueous buffer (e.g., PBS, serum-free media). For example, to make 1 mL of a 10 µM working solution, add 2 µL of the 5 mM stock solution to 998 µL of PBS. c. Vortex gently to mix. d. This working solution should be prepared fresh before each experiment and protected from light.
Protocol 2: General Procedure for Assessing Fluorophore Stability
Objective: To evaluate the stability of this compound under specific experimental conditions (e.g., pH, temperature, light exposure).
Materials:
-
This compound working solution (e.g., 10 µM in PBS)
-
Spectrofluorometer or fluorescence plate reader
-
Quartz cuvettes or a 96-well plate (black, clear bottom)
-
Experimental buffers (e.g., a range of pH buffers)
-
Controlled light source and temperature incubator
Procedure:
-
Establish a Baseline: a. Pipette the this compound working solution into a cuvette or plate well. b. Measure the initial fluorescence intensity at the optimal excitation and emission wavelengths (e.g., Ex: 682 nm, Em: 700 nm). Record this as the T=0 value.
-
Test Condition Exposure: a. Photostability: Continuously expose the sample to the excitation light in the fluorometer for a set period (e.g., 5, 10, 30 minutes). Measure the fluorescence intensity at regular intervals. b. pH Stability: Prepare working solutions of this compound in a series of buffers with different pH values (e.g., pH 4, 5, 6, 7.4, 8, 9). Measure the fluorescence intensity of each immediately after preparation. c. Thermal Stability: Incubate the working solution at a specific temperature (e.g., 37°C) for various time points (e.g., 1, 2, 4, 8 hours). Allow the samples to return to room temperature before measuring fluorescence intensity.
-
Data Analysis: a. For each condition, calculate the percentage of remaining fluorescence relative to the initial T=0 value. b. Plot the percentage of fluorescence intensity against time, pH, or temperature to visualize the stability of this compound under the tested conditions.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for low fluorescence signal.
References
Effect of pH on Rhodamine 800 fluorescence intensity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the effect of pH on the fluorescence intensity of Rhodamine 800. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Is the fluorescence of this compound sensitive to pH?
While many rhodamine derivatives exhibit significant pH-dependent fluorescence, often due to a pH-sensitive spirolactam ring, specific data for this compound across a broad pH range is not extensively documented in the literature. Generally, this compound is stable and highly fluorescent in neutral to slightly alkaline conditions (pH 7.0-8.0), which is why it is commonly used in biological buffers like PBS (pH 7.4).[1] However, significant deviations from this range, particularly into acidic or strongly alkaline conditions, may impact its fluorescence intensity and stability. One study noted that this compound can undergo hydrolysis in an alkaline environment, suggesting potential degradation at high pH.[2]
Q2: What is the optimal pH range for using this compound?
The optimal pH for this compound is typically within the physiological range of 7.0 to 7.4, where it exhibits stable fluorescence. Most experimental protocols use this compound in phosphate-buffered saline (PBS) at these pH values.[1][3] For applications requiring different pH conditions, it is crucial to experimentally determine the fluorescence intensity and stability of the dye.
Q3: How does acidic pH affect other rhodamine dyes, and could this apply to this compound?
Many rhodamine-based fluorescent probes are designed to act as pH sensors. These dyes often incorporate a spirolactam structure that is non-fluorescent at neutral or basic pH. In acidic environments, the spirolactam ring opens, leading to a highly fluorescent form.[4] For instance, some rhodamine derivatives show a dramatic increase in fluorescence as the pH drops from 7.4 to 4.5. While this mechanism is well-documented for dyes like Rhodamine B and its derivatives, it is not confirmed for this compound. Researchers should not assume a similar "turn-on" mechanism in acidic conditions without experimental validation. Other rhodamine conjugates have shown a decrease in fluorescence intensity at very low pH values (e.g., pH 2.3).
Q4: What are the excitation and emission wavelengths for this compound?
This compound has an excitation peak at approximately 682 nm and an emission peak around 704 nm. These near-infrared (NIR) properties make it suitable for deep-tissue imaging and use in biological samples where autofluorescence is a concern. It's important to note that the exact excitation and emission maxima can be influenced by the solvent and local environment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescence signal | Unfavorable pH: The pH of your buffer system may be outside the optimal range for this compound fluorescence. | Verify the pH of your experimental buffer. If possible, adjust the pH to the neutral range (7.0-7.4). For experiments requiring acidic or alkaline conditions, perform a pH titration curve to determine the dye's fluorescence profile (see Experimental Protocol section). |
| Degradation of the dye: this compound may be unstable and degrade in strongly acidic or alkaline solutions, leading to a loss of fluorescence. | Prepare fresh this compound solutions for your experiments. If you must work at extreme pH values, minimize the incubation time of the dye in the solution before measurement. | |
| Inconsistent fluorescence intensity between experiments | pH variability: Small variations in buffer preparation can lead to pH shifts that affect fluorescence intensity. | Always use a calibrated pH meter to ensure consistent pH across all your experimental and control samples. Use high-quality buffering agents to maintain a stable pH throughout the experiment. |
| Unexpected shifts in excitation or emission spectra | Environmental effects: The spectral properties of this compound can be influenced by the polarity of the solvent and binding to other molecules, which can be coupled to pH changes. | Record the full excitation and emission spectra to check for shifts. Compare the spectra of your sample with a control sample of this compound in a standard buffer (e.g., PBS at pH 7.4). |
Quantitative Data
| pH | Relative Fluorescence Intensity of GmSA-CaRG Conjugate (%) | Relative Fluorescence Intensity of GmSA-TAMRA Conjugate (%) |
| 2.3 | ~80% | Increased from pH 7.4 |
| 3.3 | ~100% | Increased from pH 7.4 |
| 5.2 | ~100% | Increased from pH 7.4 |
| 6.4 | ~100% | Increased from pH 7.4 |
| 7.4 | 100% (Reference) | 100% (Reference) |
Note: This data is for different rhodamine derivatives and should be used as a general guide. The behavior of this compound may differ.
Experimental Protocols
Protocol for Determining the Effect of pH on this compound Fluorescence Intensity
This protocol outlines the steps to measure the fluorescence intensity of this compound in solutions of varying pH.
-
Preparation of Buffers:
-
Prepare a series of buffers covering the desired pH range (e.g., from pH 3 to pH 10).
-
Use appropriate buffering agents for each pH range to ensure stability (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Ensure the final ionic strength of all buffers is consistent to minimize solvent effects.
-
Verify the final pH of each buffer solution using a calibrated pH meter.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO or ethanol.
-
-
Preparation of Working Solutions:
-
Dilute the this compound stock solution into each of the prepared pH buffers to a consistent final concentration (e.g., 1 µM).
-
Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) and consistent across all samples to avoid solvent-induced fluorescence changes.
-
Prepare a "blank" sample for each pH buffer containing the same concentration of organic solvent but without the dye.
-
-
Fluorescence Measurement:
-
Use a fluorometer or a plate reader with appropriate filters or monochromators for this compound (Excitation ~682 nm, Emission ~704 nm).
-
Allow the working solutions to equilibrate at a controlled temperature for a set period before measurement.
-
For each sample, first measure the fluorescence of the corresponding blank buffer and subtract this background value from the sample's fluorescence reading.
-
Record the fluorescence intensity for each pH point. It is recommended to take multiple readings for each sample.
-
-
Data Analysis:
-
Plot the background-corrected fluorescence intensity as a function of pH.
-
Normalize the fluorescence intensity values to the maximum intensity observed or to the intensity at a reference pH (e.g., pH 7.4) to visualize the relative change.
-
Visualizations
Below is a diagram illustrating the experimental workflow for determining the pH-dependency of this compound fluorescence.
Caption: Workflow for pH-dependent fluorescence measurement.
References
Solvent effects on the fluorescence quantum yield of Rhodamine 800
Technical Support Center: Rhodamine 800 Fluorescence
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the solvent effects on the fluorescence quantum yield of this compound.
Data on Solvent Effects
The fluorescence quantum yield (Φf) of this compound is influenced by the surrounding solvent environment. While comprehensive data across a wide range of solvents is limited in published literature, the following table summarizes known quantitative and qualitative effects.
Table 1: Fluorescence Properties of this compound in Various Solvents
| Solvent | Fluorescence Quantum Yield (Φf) | Peak Emission (λem) | Observations |
| Absolute Ethanol | ~0.25[1] | ~700 nm[2] | Often used as a reference solvent. Exhibits the lowest relative fluorescence intensity among the tested alcohols.[3] |
| Methanol | Not Reported | ~708 nm[3] | Shows intermediate fluorescence intensity between ethanol and cyclopentanol.[3] |
| Cyclopentanol | Not Reported | ~716 nm | Displays the highest relative fluorescence intensity among the tested alcohols. |
| Water | Very Low | ~700-730 nm | Prone to aggregation, which can cause quenching and shifts in the emission spectrum. |
Note: The quantum yield can be sensitive to experimental conditions such as temperature, dye concentration, and purity.
Experimental Protocols
Protocol for Relative Fluorescence Quantum Yield (Φf) Measurement
The relative method is most commonly used for determining the Φf of a fluorescent molecule. It involves comparing the fluorescence of the sample (this compound) to a well-characterized fluorescence standard.
1. Selection of a Suitable Standard:
-
Choose a standard with a known and stable quantum yield that absorbs and emits in a similar spectral region to this compound.
-
Suitable standards for this compound (Abs ~680 nm, Em ~700 nm) include Cresyl Violet or Rhodamine 101.
2. Preparation of Solutions:
-
Prepare a series of dilute solutions for both the this compound sample and the chosen standard in the same high-purity, spectroscopic-grade solvent.
-
The concentration of each solution should be adjusted so that the absorbance at the excitation wavelength is below 0.1 in a 1 cm path length cuvette. This is critical to avoid inner-filter effects. A recommended absorbance range is 0.02, 0.04, 0.06, 0.08, and 0.1.
3. Spectroscopic Measurements:
-
Record the absorbance spectrum for each solution using a UV-Vis spectrophotometer. Note the absorbance at the chosen excitation wavelength.
-
Using a spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. The same excitation wavelength and instrument settings (e.g., slit widths) should be used for the sample and the standard.
4. Data Processing and Calculation:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Determine the gradient (slope) of each line.
-
The quantum yield of the this compound sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solvents, respectively. (If the same solvent is used, this term becomes 1).
-
Troubleshooting Guide
Q1: My fluorescence signal for this compound is very weak or non-existent. What are the initial checks?
A1: A low fluorescence signal can stem from several factors. Systematically check the following:
-
Purity: Ensure the this compound sample and the solvent are of high purity. Impurities can act as quenchers, significantly reducing fluorescence.
-
Concentration: An overly high concentration can lead to aggregation-caused quenching (ACQ), where dye molecules stack and form non-emissive aggregates. Conversely, a concentration that is too low may produce a signal below your instrument's detection limit.
-
Instrumentation: Verify your fluorometer settings. Ensure you are using the correct excitation wavelength for this compound (around 680 nm) and that the emission detector is scanning the appropriate range (approx. 690-800 nm).
-
Photobleaching: Rhodamine dyes can be susceptible to photobleaching (irreversible photochemical destruction). Minimize the sample's exposure time to the excitation light and use the lowest necessary excitation power.
Q2: The measured quantum yield is significantly lower than the expected value of ~0.25 in ethanol. What could have gone wrong?
A2: If your signal is present but the calculated quantum yield is unexpectedly low, consider these potential experimental errors:
-
Inner-Filter Effects: This is a common error. If the solution's absorbance is too high (>> 0.1), the excitation light will not penetrate the sample uniformly, and emitted light may be reabsorbed. This will artificially lower the measured fluorescence intensity.
-
Solvent Quality: The presence of dissolved oxygen in the solvent can quench fluorescence. Using degassed solvents can sometimes improve the quantum yield. Additionally, ensure the solvent is anhydrous if required, as water can affect the fluorescence of many dyes.
-
Standard Inaccuracy: The entire calculation depends on the accuracy of the standard's quantum yield. Use a reliable, well-documented standard and ensure its value is correct for the solvent you are using.
-
Refractive Index Mismatch: If you use a different solvent for your sample and standard, you must include the refractive index correction term (η2) in the calculation. Omitting it will lead to an incorrect result.
Q3: The emission peak of my this compound sample is shifted compared to literature values. Why?
A3: A shift in the emission maximum (solvatochromism) is typically related to the solvent environment or dye concentration.
-
Solvent Polarity: Different solvents can stabilize the ground and excited states of the dye differently, leading to shifts in emission wavelength. For this compound, a shift from 708 nm in methanol to 716 nm in cyclopentanol has been reported.
-
Aggregation: At high concentrations, especially in aqueous solutions, this compound can form aggregates that have different emission properties compared to the monomeric form, often leading to a red-shift (a shift to a longer wavelength).
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity generally affect the quantum yield of this compound?
A1: For many fluorescent dyes, increasing solvent polarity can decrease the fluorescence quantum yield by providing alternative non-radiative pathways for the excited state to relax. However, this relationship is not always straightforward and can be influenced by other factors like solvent viscosity. For this compound, only small changes in fluorescence intensity were observed between methanol, ethanol, and cyclopentanol, suggesting that its quantum yield may not be dramatically sensitive to polarity changes within this specific group of alcohols.
Q2: What is the best way to prepare a stock solution of this compound?
A2: this compound has poor solubility in water. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired experimental solvent or buffer.
Q3: Why is it critical to use dilute solutions (Abs < 0.1) for quantum yield measurements?
A3: Using dilute solutions is essential to maintain a linear relationship between absorbance and fluorescence intensity. At higher concentrations (absorbance > 0.1), inner-filter effects become significant. This includes the non-uniform absorption of excitation light and the re-absorption of emitted fluorescence by other dye molecules in the solution, both of which lead to an underestimation of the true quantum yield.
Q4: My fluorescence intensity decreases rapidly during the measurement. How can I prevent this?
A4: This is a classic sign of photobleaching. To minimize it:
-
Reduce the intensity of the excitation light source.
-
Decrease the sample's exposure time by using the instrument's shutter.
-
Prepare a fresh sample immediately before measurement.
-
For microscopy applications, consider using a commercial antifade mounting medium.
References
Technical Support Center: Correcting for Rhodamine 800 Spectral Overlap
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding spectral overlap when using Rhodamine 800 in multiplex imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
A1: this compound is a fluorescent dye that belongs to the rhodamine family.[1] It is commonly used in various biological imaging applications due to its far-red to near-infrared spectral properties, which helps to minimize interference from tissue autofluorescence.[2][3] It is often used as a probe for mitochondrial membrane potential.[4] Key spectral characteristics are summarized below.
| Property | Wavelength (nm) | Solvent |
| Excitation Maximum (λex) | ~682 nm | Varies by source[5] |
| Emission Maximum (λem) | ~704-712 nm | Varies by source |
Q2: What is spectral overlap or "bleed-through"?
A2: Spectral overlap, also known as bleed-through or crosstalk, is a common issue in multicolor fluorescence imaging. It occurs when the emission signal from one fluorophore is detected in the channel designated for another fluorophore. This is because fluorophores emit light over a range of wavelengths, not just at their peak, and these emission spectra can overlap. This can lead to false-positive signals and inaccurate colocalization analysis.
Caption: Conceptual diagram of this compound spectral bleed-through.
Q3: Which common fluorophores are most likely to be affected by this compound's spectral bleed-through?
A3: this compound's emission tail can extend into the detection channels of other near-infrared (NIR) dyes with longer emission wavelengths. Careful consideration is needed when pairing it with fluorophores in adjacent spectral regions.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Potential for Overlap with this compound (Em: ~704 nm) |
| This compound | ~682 | ~704 | N/A |
| Alexa Fluor 700 | ~702 | ~723 | High |
| Cy7 | ~750 | ~776 | Moderate to Low |
| Alexa Fluor 750 | ~749 | ~775 | Moderate to Low |
| ICG | ~780 | ~830 | Low |
Q4: What are the primary methods to correct for spectral overlap?
A4: The two main computational methods for correcting spectral overlap are compensation and spectral unmixing.
-
Compensation: This is a mathematical process that subtracts the percentage of spectral spillover from one fluorophore into another's detector. It is essential for accurate multicolor flow cytometry and imaging.
-
Spectral Unmixing: This is a more advanced technique used in spectral imaging and flow cytometry. It collects the entire emission spectrum from a sample and uses reference spectra from each individual fluorophore to mathematically separate the mixed signals into their distinct components.
Troubleshooting Guide
Problem 1: I see a signal in my Alexa Fluor 750/Cy7 channel, even when imaging a sample stained only with this compound.
-
Likely Cause: This is a classic case of spectral bleed-through, where the emission tail of this compound is being detected by the filter set and/or detector intended for a longer-wavelength dye.
-
Solution Steps:
-
Confirm with Single-Color Controls: The most critical step is to image a sample stained only with this compound using your standard multiplex acquisition settings. The signal detected in the Alexa Fluor 750/Cy7 channel is the amount of bleed-through that needs to be corrected.
-
Apply Compensation: Use your imaging software's compensation tools. Based on the single-color control, the software can calculate the spillover percentage and subtract it from your multiplexed image.
-
Optimize Filter Selection: If possible, use a narrower bandpass filter for the this compound channel to cut off more of its long-wavelength emission tail. However, this may come at the cost of signal intensity.
-
Consider Sequential Scanning: If your microscope allows, set up sequential scanning. Excite the this compound and capture its signal in one scan, then excite the Alexa Fluor 750/Cy7 and capture its signal in a separate scan. This physically prevents the emission of one dye from being detected during the acquisition of another.
-
Problem 2: My compensated or unmixed data shows artifacts, such as high background or incorrectly negative populations.
-
Likely Cause: The accuracy of both compensation and spectral unmixing is entirely dependent on the quality of your single-stain reference controls. Incorrectly prepared controls are the most common source of errors.
-
Solution Steps:
-
Verify Control Brightness: Your single-stain positive control must be at least as bright as, and preferably brighter than, the signal you expect in your fully stained experimental sample.
-
Use the Correct Fluorophore: The fluorophore in your single-stain control must be identical to the one used in your experiment. For example, do not use a different red-shifted dye to compensate for this compound.
-
Ensure Consistent Autofluorescence: The positive and negative populations within your control sample must have the same autofluorescence properties. Using compensation beads can be an excellent way to ensure this.
-
Prepare an Unstained Control: An unstained sample (cells or tissue only) is crucial for determining the baseline autofluorescence of your sample, which can also be "unmixed" as a separate channel.
-
Collect Enough Events: For statistical significance, especially in flow cytometry, ensure you collect a sufficient number of events for both the positive and negative populations in your control samples.
-
Experimental Protocols
Protocol 1: Preparing Single-Stain Controls for Compensation and Spectral Unmixing
This protocol outlines the essential steps for preparing the controls needed to correct for spectral overlap.
-
Cell/Tissue Preparation: Prepare a separate sample for each fluorophore in your multiplex panel, plus one unstained sample.
-
Single Staining:
-
Unstained Control: A sample of cells/tissue with no fluorescent labels. This measures baseline autofluorescence.
-
This compound Control: A sample stained only with your this compound conjugate.
-
Other Fluorophore Controls: A separate sample stained only with your second fluorophore (e.g., an Alexa Fluor 750-conjugated antibody), your third fluorophore, and so on.
-
-
Using Compensation Beads (Recommended for Antibody Staining):
-
Prepare a tube for each antibody-fluorophore conjugate in your panel.
-
Add one drop of positive-capture beads and one drop of negative beads to each tube.
-
Add the recommended amount of your single antibody-fluorophore conjugate.
-
Incubate according to the manufacturer's protocol, wash, and resuspend for analysis.
-
-
Imaging/Acquisition:
-
Image each single-stained control using the exact same acquisition settings (e.g., laser power, gain, detector settings) that you will use for your final multiplex experiment.
-
These individual acquisitions will serve as the reference spectra for your unmixing algorithm or the basis for calculating your compensation matrix.
-
Caption: Workflow for preparing single-stain compensation controls.
Protocol 2: Basic Workflow for Spectral Correction
This outlines the logical steps from acquiring controls to analyzing your final data.
-
Acquire Single-Color Controls: Following Protocol 1, acquire images or data for each of your single-stained controls and your unstained control.
-
Load Reference Spectra: Import these single-color acquisitions into your imaging software's compensation or spectral unmixing interface.
-
Calculate Correction Matrix: The software will use the reference data to calculate a compensation matrix or a set of unmixing vectors. This defines how much signal from each fluorophore needs to be subtracted from every other channel.
-
Acquire Multiplex Image: Acquire the image of your fully stained experimental sample using the same settings as the controls.
-
Apply Correction: Apply the calculated compensation matrix or unmixing algorithm to your multiplex image.
-
Analyze Data: Your resulting image should now show distinct signals for each fluorophore in its appropriate channel, with the effects of spectral bleed-through computationally removed.
Caption: Logical workflow for applying spectral correction.
References
- 1. A general method to optimize and functionalize red-shifted rhodamine dyes | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorescence Properties of this compound in Whole Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a near-infrared fluorescent deposition flow tracer in rodent hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Spectrum [this compound] | AAT Bioquest [aatbio.com]
Validation & Comparative
A Comparative Guide to Near-Infrared Dyes: Rhodamine 800 vs. Cy7 for Fluorescence Imaging
For researchers, scientists, and drug development professionals, the selection of the optimal near-infrared (NIR) fluorescent probe is a critical decision that directly impacts the quality and reliability of imaging data. This guide provides a detailed, objective comparison of two widely used NIR dyes, Rhodamine 800 and Cy7, to facilitate an informed choice for your specific research needs.
This comparison delves into the core photophysical properties, performance characteristics, and typical applications of this compound and Cy7. By presenting quantitative data in a clear, tabular format and providing detailed experimental protocols, this guide aims to equip you with the necessary information to select the most suitable fluorophore for your near-infrared fluorescence imaging experiments.
Core Photophysical Properties: A Side-by-Side Comparison
The fundamental characteristics of a fluorophore, including its absorption and emission spectra, molar extinction coefficient, and quantum yield, determine its suitability for specific applications and imaging systems. The following table summarizes the key photophysical properties of this compound and Cy7.
| Property | This compound | Cy7 |
| Excitation Maximum (λex) | ~682 nm[1] | ~756 nm[2][3] |
| Emission Maximum (λem) | ~704 nm[1] | ~779 nm[2] |
| Molar Extinction Coefficient (ε) | ~113,000 M⁻¹cm⁻¹ (in ethanol) | >200,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.25 (in ethanol) | ~0.3 |
| Chemical Class | Xanthene Dye | Cyanine Dye |
Key Insights:
-
Spectral Range: this compound falls into the lower end of the NIR spectrum, while Cy7 resides in a longer wavelength region. This is a crucial consideration depending on the available excitation sources and the desire to minimize autofluorescence, as longer wavelengths generally result in lower background signals from biological tissues.
-
Brightness: The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield. Based on the available data, Cy7 exhibits a significantly higher molar extinction coefficient, suggesting potentially brighter signals compared to this compound under optimal conditions.
Performance in Near-Infrared Fluorescence Imaging
Beyond the fundamental photophysical properties, the in-application performance, including photostability and behavior in biological environments, is paramount.
This compound:
This compound has been characterized for its fluorescence properties in biological media such as whole blood and plasma. Its absorption at red/near-infrared wavelengths is advantageous as it is away from the absorption bands of hemoglobin. Studies have shown that this compound can bind to components in plasma and whole blood, which can influence its fluorescence lifetime. This binding property has been exploited for applications such as monitoring blood components.
Cy7:
Cy7 is a widely used heptamethine cyanine dye for in vivo imaging due to its strong absorption and emission in the NIR window (700-900 nm), where light scattering by tissues is reduced, allowing for deeper tissue penetration. However, a notable consideration for Cy7 is its reported lower photostability compared to some other NIR dyes, which can be a limitation for applications requiring long or repeated exposure to excitation light.
Experimental Methodologies
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative protocols for key applications using this compound and Cy7.
General Workflow for In Vivo Imaging with a Cy7-Labeled Antibody
This protocol outlines the use of a Cy7-labeled antibody for non-invasive imaging of a subcutaneous tumor model in mice.
Methodology:
-
Animal Preparation: Anesthetize the mouse and acquire a baseline pre-injection fluorescence image to determine background autofluorescence.
-
Probe Administration: Inject the Cy7-labeled antibody intravenously.
-
Imaging: Acquire fluorescence images at various time points post-injection using an in vivo imaging system with appropriate excitation and emission filters for Cy7.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other tissues at each time point to determine tumor-to-background ratios.
General Protocol for Staining Cells with this compound for Microscopy
This protocol describes the staining of cells with this compound for fluorescence microscopy.
Methodology:
-
Cell Culture: Culture adherent cells on sterile coverslips.
-
Staining: Remove the coverslip from the medium and add the this compound working solution to cover the cells. Incubate at room temperature for 30-60 minutes.
-
Washing: Wash the cells twice with medium to remove unbound dye.
-
Imaging: Mount the coverslip and observe under a fluorescence microscope with the appropriate filter sets for this compound.
Signaling Pathway Visualization
While this compound and Cy7 are not directly involved in signaling pathways, they are instrumental in visualizing components of these pathways. The following diagram illustrates a general concept of how a fluorescently labeled ligand (e.g., with Cy7 or this compound) can be used to track a receptor-mediated signaling event.
Conclusion
Both this compound and Cy7 are valuable tools for near-infrared fluorescence imaging, each with its own set of advantages and considerations.
-
This compound is a suitable choice for applications requiring excitation in the red/NIR region, with demonstrated utility in complex biological media. Its photophysical properties make it a reliable, albeit potentially less bright, option compared to Cy7.
-
Cy7 offers the advantage of longer wavelength excitation and emission, which is beneficial for reducing tissue autofluorescence and achieving deeper tissue penetration in in vivo studies. Its high molar extinction coefficient contributes to its brightness, though its photostability may be a concern for certain applications.
The ultimate choice between this compound and Cy7 will depend on the specific requirements of the experiment, including the available instrumentation, the biological system under investigation, and the need for high brightness versus photostability. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision to advance your research and development goals.
References
A Comparative Guide to the Photostability of Rhodamine 800 and Alexa Fluor 790
For Researchers, Scientists, and Drug Development Professionals
In the realm of near-infrared (NIR) fluorescence imaging, the selection of a robust and photostable fluorophore is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the photostability of two commonly used NIR dyes: Rhodamine 800 and Alexa Fluor 790. The information presented is based on available experimental data and established methodologies in the field.
Executive Summary
Both this compound and Alexa Fluor 790 are valuable tools for NIR imaging, offering emission spectra in a range that minimizes tissue autofluorescence. While direct, side-by-side quantitative comparisons of their photostability are not extensively documented in publicly available literature, the general consensus and existing data suggest that the Alexa Fluor family of dyes, including Alexa Fluor 790, are engineered for superior photostability. This compound is also recognized for its good photostability.
Quantitative Data Summary
| Property | This compound | Alexa Fluor 790 |
| Excitation Maximum (nm) | ~682 | ~784 |
| Emission Maximum (nm) | ~704 | ~814 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not widely reported | ~260,000[1] |
| Fluorescence Quantum Yield (Φf) | ~0.25 (in ethanol) | Not explicitly stated for 790, but Alexa Fluor dyes are generally known for high quantum yields[2][3] |
| Reported Photostability | Good photostability has been noted[4] | Generally considered to have high photostability, a characteristic feature of the Alexa Fluor dye family[5] |
Experimental Protocols
The assessment of fluorophore photostability is crucial for selecting the appropriate dye for demanding imaging applications. A typical experimental protocol to quantify photostability involves controlled illumination and measurement of the resulting fluorescence decay.
General Protocol for Measuring Photobleaching
-
Sample Preparation:
-
Prepare solutions of this compound and Alexa Fluor 790 at identical concentrations in the same buffer (e.g., phosphate-buffered saline, PBS).
-
Alternatively, conjugate the dyes to the same antibody or protein to mimic experimental conditions and immobilize the conjugates on a glass slide.
-
-
Microscopy Setup:
-
Use a fluorescence microscope equipped with a suitable laser line for excitation (e.g., a 670-695 nm laser for this compound and a 780-800 nm laser for Alexa Fluor 790).
-
Ensure that the laser power, exposure time, and objective lens are identical for both samples.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the fluorescent samples under continuous illumination.
-
The time interval between images should be consistent throughout the experiment.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest (ROI) for each image in the time series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (time zero).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of the photostability. A slower decay rate signifies higher photostability. The time taken for the fluorescence to decrease to 50% of its initial value (the photobleaching half-life) is a common metric for comparison.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the photostability of fluorescent dyes.
Caption: Workflow for comparing fluorophore photostability.
References
- 1. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rhodamine 800 Performance in Diverse Cell Culture Media
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is paramount for robust and reproducible live-cell imaging. This guide provides a comprehensive comparison of Rhodamine 800, a near-infrared (NIR) fluorescent dye, and its performance characteristics in different cell culture media. While direct comparative studies of this compound in various media are not extensively available in the public domain, this guide synthesizes existing data on its properties and provides detailed experimental protocols to enable researchers to generate their own comparative data.
Introduction to this compound
This compound is a lipophilic cationic dye that exhibits fluorescence in the near-infrared spectrum, typically with an excitation maximum around 680 nm and an emission maximum around 700 nm.[1] Its NIR properties make it advantageous for live-cell imaging due to reduced autofluorescence from cellular components and deeper tissue penetration.[2] this compound is commonly used as a mitochondrial stain, accumulating in mitochondria in response to the negative mitochondrial membrane potential.[3][4]
Performance Comparison in Cell Culture Media
The performance of fluorescent dyes can be significantly influenced by the composition of the cell culture medium. Key components such as pH indicators (e.g., phenol red), serum proteins, and nutrient concentrations can affect a dye's fluorescence intensity, stability, and cytotoxicity.[5]
Data Presentation
Table 1: Fluorescence Quantum Yield of this compound in Different Media
| Cell Culture Medium | Quantum Yield (Φ) |
| DMEM (High Glucose) | Data to be generated |
| DMEM (Low Glucose) | Data to be generated |
| RPMI 1640 | Data to be generated |
| MEM | Data to be generated |
| PBS (Control) | Data to be generated |
Table 2: Photostability of this compound in Different Media
| Cell Culture Medium | Photobleaching Half-life (s) |
| DMEM (High Glucose) | Data to be generated |
| DMEM (Low Glucose) | Data to be generated |
| RPMI 1640 | Data to be generated |
| MEM | Data to be generated |
Table 3: Cytotoxicity of this compound in Different Media
| Cell Culture Medium | Cell Line | IC50 (µM) |
| DMEM (High Glucose) | Adherent (e.g., HeLa) | Data to be generated |
| RPMI 1640 | Suspension (e.g., Jurkat) | Data to be generated |
| MEM | Adherent (e.g., HEK293) | Data to be generated |
Alternatives to this compound
Several other near-infrared fluorescent dyes are available for live-cell imaging, each with its own set of advantages and disadvantages.
Table 4: Comparison of this compound with Alternative NIR Dyes
| Dye | Excitation (nm) | Emission (nm) | Key Features | Potential Drawbacks |
| This compound | ~680 | ~700 | Mitochondrial targeting, good photostability. | Performance can be affected by media components. |
| Cy5 | ~650 | ~670 | Bright and photostable, widely used. | Can exhibit aggregation and self-quenching at high concentrations. |
| Alexa Fluor 750 | ~749 | ~775 | Very bright and photostable, highly water-soluble. | Higher cost compared to other dyes. |
| Indocyanine Green (ICG) | ~780 | ~820 | FDA-approved for clinical use, deep tissue penetration. | Lower quantum yield and poor stability in aqueous solutions. |
| IR-820 | ~820 | ~840 | Higher stability than ICG. | Lower quantum yield compared to ICG. |
Experimental Protocols
To facilitate the generation of comparative data, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Fluorescence Quantum Yield
The relative quantum yield of this compound in different cell culture media can be determined using a reference dye with a known quantum yield in the same spectral region.
Materials:
-
This compound
-
Reference dye (e.g., Cresyl Violet or Rhodamine 101)
-
DMEM, RPMI, MEM, and PBS
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of this compound and the reference dye in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of both this compound and the reference dye in each of the cell culture media and PBS, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer, with the excitation wavelength set to the absorbance maximum.
-
Integrate the area under the emission curves for both the sample and the reference.
-
Calculate the quantum yield (Φ_s) of this compound using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s / n_r)²
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
s denotes the sample (this compound) and r denotes the reference.
-
Protocol 2: Photostability Assay
This protocol measures the rate of photobleaching of this compound under continuous illumination.
Materials:
-
This compound
-
DMEM, RPMI, MEM
-
Live-cell imaging system with a stable light source
-
Cells cultured in glass-bottom dishes
Procedure:
-
Prepare a working solution of this compound in each of the cell culture media.
-
Incubate the cells with the this compound solution for 30-60 minutes.
-
Wash the cells with the corresponding medium to remove unbound dye.
-
Acquire a time-lapse series of images of the stained cells under continuous illumination using the same acquisition parameters for all conditions.
-
Measure the mean fluorescence intensity of a region of interest (e.g., mitochondria) in the images over time.
-
Plot the normalized fluorescence intensity against time and determine the half-life of the fluorescence signal.
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
DMEM, RPMI, MEM
-
Adherent or suspension cells
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate and allow them to attach (for adherent cells).
-
Treat the cells with a range of concentrations of this compound in the respective cell culture media. Include untreated control wells.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of dye that reduces cell viability by 50%).
Mandatory Visualization
Mitochondrial Membrane Potential Signaling Pathway
This compound accumulation in mitochondria is driven by the mitochondrial membrane potential (ΔΨm), which is a key parameter in cellular signaling. Changes in ΔΨm can influence processes such as ATP synthesis, reactive oxygen species (ROS) production, and calcium signaling.
References
- 1. Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live Cell Imaging | Life Sciences | Solutions | Nikon Instruments Inc. [microscope.healthcare.nikon.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. life-science-alliance.org [life-science-alliance.org]
Evaluating Spectral Cross-Talk: A Comparison Guide for Rhodamine 800 with GFP and RFP
For Researchers, Scientists, and Drug Development Professionals
In multicolor fluorescence microscopy, the simultaneous use of multiple fluorophores can be compromised by a phenomenon known as spectral cross-talk or bleed-through. This occurs when the emission signal of one fluorophore is detected in the channel designated for another, leading to potential misinterpretation of colocalization and inaccurate quantitative analysis. This guide provides an objective comparison of the spectral properties of the far-red fluorescent dye Rhodamine 800 with two of the most widely used fluorescent proteins, Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP), to evaluate the potential for spectral cross-talk.
Spectral Properties of this compound, GFP, and RFP
A fundamental step in predicting and mitigating cross-talk is to understand the excitation and emission spectra of the chosen fluorophores. The degree of spectral overlap between the emission of one fluorophore and the excitation of another, as well as the overlap of their emission spectra into a single detection channel, dictates the level of bleed-through.
The spectral characteristics of this compound, a common variant of GFP (Enhanced GFP or EGFP), and a common variant of RFP (DsRed) are summarized in the table below.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| GFP (EGFP) | ~488[1][2] | ~509[1][2][3] |
| RFP (DsRed) | ~558 | ~583 |
| This compound | ~682 | ~704 |
Analysis of Spectral Overlap and Potential for Cross-Talk
Based on the spectral data, there is a significant separation between the emission spectra of both GFP and RFP and the excitation spectrum of this compound.
-
GFP and this compound: The emission peak of GFP is at approximately 509 nm, while the excitation peak of this compound is at approximately 682 nm. This wide gap of over 170 nm between the emission of GFP and the excitation of this compound suggests that direct excitation of this compound by GFP emission is highly unlikely.
-
RFP and this compound: Similarly, the emission peak of RFP is at approximately 583 nm, which is well separated from the excitation peak of this compound at ~682 nm. This separation of nearly 100 nm indicates a very low probability of RFP emission exciting this compound.
The primary concern for cross-talk in this combination would be the detection of the "tail" of the GFP or RFP emission spectrum in the far-red channel used for this compound. However, given the substantial spectral separation, this bleed-through is expected to be minimal with the use of appropriate filter sets.
Experimental Protocol for Quantifying Fluorescence Cross-Talk
To experimentally validate the low level of cross-talk, a standard control experiment can be performed. This involves preparing samples that express only one of the fluorophores and then imaging them with the filter sets intended for all fluorophores in the multicolor experiment.
Objective: To quantify the percentage of signal from a single fluorophore that is detected in a non-corresponding fluorescence channel (bleed-through).
Materials:
-
Cells or sample expressing only GFP.
-
Cells or sample expressing only RFP.
-
Cells or sample stained only with this compound.
-
Fluorescence microscope equipped with appropriate filter sets for GFP, RFP, and this compound.
-
Image analysis software (e.g., ImageJ, FIJI).
Methodology:
-
Sample Preparation: Prepare three separate samples, each containing only one of the fluorophores (GFP-only, RFP-only, and this compound-only).
-
Image Acquisition:
-
For the GFP-only sample, acquire images using both the GFP filter set and the this compound filter set.
-
For the RFP-only sample, acquire images using both the RFP filter set and the this compound filter set.
-
For the this compound-only sample, acquire images using the this compound filter set, as well as the GFP and RFP filter sets.
-
It is crucial to use the exact same acquisition settings (e.g., laser power, exposure time, gain) for each channel as will be used in the final multicolor experiment.
-
-
Image Analysis:
-
For each single-fluorophore sample, measure the mean fluorescence intensity in a region of interest (ROI) containing the fluorescent signal in both the correct channel and the incorrect (bleed-through) channel.
-
Calculate the bleed-through percentage using the following formula:
-
Bleed-through (%) = (Mean intensity in incorrect channel / Mean intensity in correct channel) x 100
-
-
Data Interpretation:
A low bleed-through percentage (typically <1-2%) is generally considered acceptable and may not require correction. If significant bleed-through is detected, post-acquisition correction methods, such as linear unmixing or spectral unmixing, can be applied.
Visualizing the Concepts
To further clarify the principles and workflows, the following diagrams are provided.
Caption: Spectral relationship between GFP, RFP, and this compound.
Caption: Workflow for quantifying fluorescence cross-talk.
Conclusion
The significant spectral separation between this compound and both GFP and RFP strongly suggests that the potential for cross-talk is minimal. Direct excitation of this compound by the emission from either GFP or RFP is highly improbable. While a minor degree of emission bleed-through from the green and red channels into the far-red channel is theoretically possible, it is expected to be negligible with the use of high-quality, narrow bandpass filters. For rigorous quantitative studies, performing the described control experiments to empirically determine the level of cross-talk is recommended. The use of this compound in combination with GFP and RFP is, therefore, a spectrally compatible choice for multicolor fluorescence imaging.
References
A Comparative Guide to Rhodamine 800 as a Reference Dye in Fluorescence Polarization Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Rhodamine 800 and other common fluorophores used as reference dyes in fluorescence polarization (FP) assays. The following sections detail the photophysical properties of these dyes, provide experimental protocols for their use, and offer a comparative analysis of their performance, enabling researchers to select the optimal dye for their specific assay requirements.
Performance Comparison of Common Dyes in Fluorescence Polarization Assays
The selection of a suitable fluorescent probe is critical for the success of an FP assay. Key considerations include the dye's spectral properties, quantum yield, fluorescence lifetime, and photostability. While this compound offers the advantage of operating in the near-infrared (NIR) spectrum, minimizing background fluorescence from biological samples, other dyes like Cy5 and BODIPY TMR present compelling alternatives.
| Dye Family | Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Photostability |
| Rhodamine | This compound | ~682 | ~704[1] | ~113,000 (in Ethanol) | ~0.25 (in Ethanol) | ~0.68 (in PBS)[2] | Moderate |
| Cyanine | Cy5 | ~649 | ~670 | ~215,000 (in PBS)[3] | ~0.20 - 0.27 (in PBS)[3][4] | ~1.0 (in PBS) | Low to Moderate |
| BODIPY | BODIPY TMR | ~543 | ~569 | ~60,000 | ~0.5 - 0.6 | ~5.4 - 5.9 | High |
| Rhodamine | Rhodamine B | ~555 | ~580 | 106,000 (in Methanol) | 0.31 - 0.70 (in Ethanol) | ~1.7 | Moderate |
| Alexa Fluor | Alexa Fluor 647 | ~650 | ~668 | ~270,000 | 0.33 | ~1.0 | Very High |
Key Observations:
-
This compound is a suitable choice for assays where minimizing autofluorescence from biological samples is a priority due to its near-infrared excitation and emission profile. However, its quantum yield and fluorescence lifetime are lower than some alternatives.
-
Cy5 , another near-infrared dye, offers a higher molar extinction coefficient and quantum yield compared to this compound. However, it is known to be susceptible to photobleaching.
-
BODIPY TMR stands out for its high photostability and longer fluorescence lifetime, which can be advantageous in FP assays, making its fluorescence polarization sensitive to binding interactions over a larger molecular weight range.
-
Alexa Fluor 647 provides a highly photostable alternative to Cy5 with a high quantum yield, making it a robust choice for demanding imaging applications.
Experimental Workflow and Protocols
Fluorescence polarization assays are a powerful tool for studying molecular interactions in solution. The fundamental principle lies in the observation that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger molecule, the rotational motion of the tracer slows down, resulting in an increase in the polarization of the emitted light.
A common application of FP is in competitive binding assays to screen for inhibitors of a protein-ligand interaction, such as in kinase inhibitor screening.
Below is a generalized experimental workflow for a competitive FP assay, followed by a specific protocol for a Protein Kinase A (PKA) inhibitor screening assay.
Detailed Protocol: Competitive FP Assay for PKA Inhibitor Screening
This protocol is adapted for a 384-well plate format and describes a competitive binding assay to identify inhibitors of the interaction between Protein Kinase A (PKA) and a fluorescently labeled tracer.
Materials:
-
Assay Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
PKA: Recombinant human PKA catalytic subunit.
-
Fluorescent Tracer: A known PKA inhibitor (e.g., a staurosporine analog) conjugated to this compound.
-
Test Compounds: Library of potential PKA inhibitors dissolved in DMSO.
-
Plate: 384-well, black, low-binding microplate.
-
Plate Reader: Capable of measuring fluorescence polarization with appropriate excitation and emission filters for this compound (e.g., Excitation: 670 +/- 10 nm, Emission: 720 +/- 10 nm).
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of PKA in Assay Buffer. The final concentration should be determined by titration to be in the linear range of the FP signal change (typically in the low nM range).
-
Prepare a 2X working solution of the this compound-labeled tracer in Assay Buffer. The optimal concentration is typically at or below the Kd of its interaction with PKA.
-
Prepare serial dilutions of test compounds and known inhibitors (for positive control) in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Setup:
-
Minimum Polarization Control (Tracer only): Add 10 µL of Assay Buffer and 10 µL of 2X tracer solution.
-
Maximum Polarization Control (Tracer + PKA): Add 10 µL of 2X PKA solution and 10 µL of 2X tracer solution.
-
Test Wells: Add 5 µL of the diluted test compound, 5 µL of 2X PKA solution, and 10 µL of 2X tracer solution.
-
The final volume in all wells should be 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using the plate reader.
-
-
Data Analysis:
-
Percent Inhibition: Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP_sample is the polarization of the test well, mP_min is the average polarization of the minimum control, and mP_max is the average polarization of the maximum control.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Assay Quality (Z' Factor): The Z' factor is a measure of the statistical effect size and is used to judge the quality of an assay. It is calculated as: Z' = 1 - [(3 * SD_max + 3 * SD_min) / |Avg_max - Avg_min|] where SD is the standard deviation and Avg is the average of the maximum and minimum polarization controls. A Z' factor between 0.5 and 1.0 is considered excellent for high-throughput screening.
-
Signaling Pathway Visualization
Fluorescence polarization assays are frequently employed to study signaling pathways, particularly those involving protein kinases. The following diagram illustrates the principle of a competitive FP assay for screening inhibitors of a generic protein kinase.
In the absence of an inhibitor, the fluorescent tracer binds to the kinase, resulting in a high polarization signal. When a competitive inhibitor is introduced, it displaces the tracer from the kinase's active site. The displaced, smaller tracer tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the inhibitor's affinity and concentration.
References
A Comparative Guide to Rhodamine Derivatives for Mitochondrial Targeting: Rhodamine 800 vs. The Field
For researchers, scientists, and drug development professionals, the precise targeting and visualization of mitochondria are paramount for understanding cellular metabolism, disease pathogenesis, and drug efficacy. Rhodamine derivatives have long been staple fluorescent probes for this purpose, accumulating in mitochondria driven by the organelle's negative membrane potential. This guide provides an objective comparison of Rhodamine 800 with other commonly used rhodamine derivatives for mitochondrial targeting, supported by available experimental data and detailed protocols.
This compound distinguishes itself with its near-infrared (NIR) excitation and emission spectra, a significant advantage for in vivo and deep-tissue imaging due to reduced autofluorescence and increased tissue penetration. This guide will delve into its performance characteristics alongside established probes like Rhodamine 123, TMRM (Tetramethylrhodamine, methyl ester), and TMRE (Tetramethylrhodamine, ethyl ester).
Quantitative Comparison of Rhodamine Derivatives
The following table summarizes the key photophysical and mitochondrial targeting properties of this compound and other relevant rhodamine derivatives. Direct comparative data under identical experimental conditions is limited in the literature; therefore, this table compiles available data from various sources to provide a comprehensive overview.
| Property | This compound | TMRM | TMRE | Rhodamine 123 | Rhodamine B |
| Excitation Max (nm) | ~670-690 | ~548 | ~549 | ~507 | ~568 |
| Emission Max (nm) | ~720 | ~573 | ~575 | ~529-534 | ~583 |
| Quantum Yield | Not reported in mitochondria. 0.25 in ethanol. | Not reported in mitochondria. | Not reported in mitochondria. | Not reported in mitochondria. | 0.31 in water[1]. |
| Mitochondrial Targeting | Excellent | Excellent | Excellent | Excellent | Poor[2] |
| Dependence on ΔΨm | Yes | Yes | Yes | Yes | N/A |
| Photostability | Good | Moderate | Moderate | Moderate | Good |
| Cytotoxicity | Low at working concentrations | Low at non-quenching concentrations | Higher than TMRM[3][4][5] | Can inhibit mitochondrial respiration | Varies with concentration |
| Key Advantage | Near-infrared emission for deep tissue imaging. | Low cytotoxicity and minimal inhibition of respiration at low concentrations. | Bright signal. | Well-established probe. | Used in some targeted drug delivery systems. |
| Key Disadvantage | Limited quantitative data on in-cell performance. | Susceptible to photobleaching. | Higher cytotoxicity and respiratory inhibition than TMRM. | Can inhibit mitochondrial respiration. | Poor mitochondrial specificity. |
Mechanism of Mitochondrial Targeting
The primary mechanism for the accumulation of cationic rhodamine derivatives within mitochondria is the mitochondrial membrane potential (ΔΨm). The inner mitochondrial membrane maintains a significant negative potential (approximately -140 to -180 mV) relative to the cytoplasm, established by the pumping of protons during cellular respiration. This strong electrochemical gradient drives the electrophoretic uptake and accumulation of these positively charged dyes into the mitochondrial matrix.
Experimental Protocols
To objectively compare the performance of this compound with other rhodamine derivatives for mitochondrial targeting, a standardized experimental workflow is crucial. Below is a detailed protocol for a comparative analysis.
Experimental Workflow for Comparing Mitochondrial Probes
Detailed Methodologies
1. Cell Culture and Preparation:
-
Culture cells (e.g., HeLa or U2OS) on glass-bottom dishes suitable for high-resolution microscopy to ~70-80% confluency.
-
Maintain cells in a 37°C incubator with 5% CO2.
2. Staining Protocol:
-
Prepare stock solutions of this compound, TMRM, TMRE, and Rhodamine 123 in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solutions to the desired working concentration in pre-warmed, serum-free cell culture medium. Typical working concentrations are 10-100 nM for TMRM/TMRE and 100-500 nM for Rhodamine 123 and this compound (optimization may be required for different cell types).
-
For colocalization studies, co-incubate the cells with a mitochondrial marker that has a distinct emission spectrum (e.g., MitoTracker Green FM, 100-200 nM).
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) before imaging.
3. Confocal Microscopy and Image Acquisition:
-
Image the cells using a confocal laser scanning microscope equipped with appropriate laser lines and emission filters for each dye.
-
This compound: Ex: ~670 nm, Em: ~720 nm
-
TMRM/TMRE: Ex: ~543 nm, Em: 560-620 nm
-
Rhodamine 123: Ex: ~488 nm, Em: 505-550 nm
-
MitoTracker Green FM: Ex: ~488 nm, Em: 500-540 nm
-
-
Acquire images with identical settings (laser power, gain, pinhole size) for all compared dyes to ensure a fair comparison.
4. Data Analysis:
-
Mitochondrial Colocalization Analysis:
-
Quantify the degree of colocalization between the rhodamine derivative and the mitochondrial marker using a Pearson's Correlation Coefficient (PCC) analysis on the acquired images. A PCC value close to +1 indicates strong positive colocalization. This can be performed using software such as ImageJ (with the JACoP plugin) or other image analysis packages.
-
-
Photostability Assessment:
-
Select a region of interest (ROI) containing stained mitochondria.
-
Perform time-lapse imaging by acquiring images of the same ROI at regular intervals (e.g., every 30 seconds) under continuous laser illumination.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Plot the normalized fluorescence intensity against time to generate a photobleaching curve. The rate of fluorescence decay indicates the photostability of the dye.
-
Conclusion
This compound presents a compelling option for mitochondrial targeting, particularly for studies requiring deep-tissue or in vivo imaging, owing to its near-infrared spectral properties. Qualitative evidence suggests its mitochondrial targeting efficiency is comparable to well-established probes like TMRM and Rhodamine 123. However, for researchers selecting a mitochondrial probe, the choice ultimately depends on the specific experimental requirements. For standard live-cell imaging where phototoxicity is a primary concern, TMRM at low, non-quenching concentrations remains an excellent choice. This guide provides the framework for conducting a rigorous, head-to-head comparison to determine the optimal probe for your specific research needs. Further quantitative studies are warranted to fully elucidate the in-cell performance of this compound in comparison to its shorter-wavelength counterparts.
References
Benchmarking Rhodamine 800: A Comparative Guide to NIR Probes for In Vivo Imaging
For researchers, scientists, and drug development professionals leveraging in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent probe is paramount to achieving high-quality, reproducible data. The NIR window (700-1700 nm) offers significant advantages for deep-tissue imaging due to reduced photon scattering, minimal tissue autofluorescence, and lower light absorption by biological components like hemoglobin.[1] This guide provides an objective comparison of Rhodamine 800 against other commonly used NIR probes, supported by experimental data and detailed protocols to aid in probe selection and experimental design.
Quantitative Comparison of NIR Probes
The efficacy of a fluorescent probe for in vivo imaging is determined by several key photophysical parameters. These include the excitation and emission wavelengths (λex/λem), molar extinction coefficient (ε), fluorescence quantum yield (Φf), and overall brightness (ε × Φf). The following tables summarize these quantitative metrics for this compound and its alternatives.
Table 1: NIR-I Organic Dyes (700-950 nm)
| Probe | λex (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φf) | Brightness (ε × Φf) | Key Features |
| This compound | ~682 | ~712 | ~113,000 | ~0.25 | 28,250 | Good photostability; Low toxicity; Reduced autofluorescence interference.[2] |
| Indocyanine Green (ICG) | ~787 | ~815 | ~223,000 | ~0.14 | 31,220 | FDA-approved for clinical use; Emits in both NIR-I and NIR-II regions; Low photostability. |
| IRDye 800CW | ~774 | ~789 | ~240,000 (in PBS) | ~0.12 | 28,800 | High water solubility and brightness; Widely used for preclinical imaging; Stable for conjugation. |
| Si-Rhodamines (e.g., SiR700) | ~660-700 | ~680-760 | High | High | High | Excellent photostability, brightness, and water solubility; Suitable for super-resolution imaging. |
Table 2: NIR-II Probes (>1000 nm)
| Probe Class | λex (nm) | λem (nm) | Key Features & Performance Notes |
| Single-Walled Carbon Nanotubes (SWCNTs) | 650-900 | 1000-1700 | Excellent photostability for long-term imaging; Low quantum yield; Biocompatibility depends on surface functionalization. |
| Quantum Dots (e.g., Ag₂S, PbS) | Broad (UV-Vis) | 900-1600 | High brightness and photostability; Tunable emission based on size; Potential long-term toxicity concerns. |
Visualization of Concepts and Workflows
To better illustrate the underlying principles and processes, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed and consistent methodologies are crucial for generating comparable data. Below are generalized protocols for in vivo and ex vivo imaging experiments.
Protocol 1: In Vivo NIR Fluorescence Imaging
This protocol outlines the key steps for performing whole-body imaging on a small animal model, such as a mouse.
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with 1.5-2.5% isoflurane in oxygen. Confirm proper sedation by lack of pedal reflex.
-
Place the anesthetized animal on the imaging stage within the light-tight chamber of the NIR imaging system. Maintain body temperature using a heated stage or pad.
-
-
Probe Administration:
-
Administer the NIR probe via an appropriate route. For systemic delivery, inject a predetermined dose (e.g., 1-10 nmol for dye-conjugates) intravenously via the tail vein.
-
The volume of the injectate should typically be around 100 µL for a 20-25 g mouse.
-
-
Image Acquisition:
-
Select the appropriate excitation and emission filters for the specific probe being used (e.g., for IRDye 800CW, Ex: 745-780 nm, Em: >810 nm).
-
Set acquisition parameters. Typical exposure times range from 100 milliseconds to several seconds, depending on signal intensity.
-
Acquire a baseline "white light" image of the animal for anatomical reference.
-
Acquire fluorescence images at multiple time points post-injection (e.g., 1h, 4h, 24h, 48h) to assess probe biodistribution and tumor accumulation. The same animal can be imaged repeatedly for longitudinal studies.
-
-
Data Analysis:
-
Using the system's analysis software, draw Regions of Interest (ROIs) over the target tissue (e.g., tumor) and a non-target background tissue (e.g., adjacent muscle or skin).
-
Quantify the average fluorescence intensity (in units of radiance or arbitrary counts) within each ROI.
-
Calculate the Target-to-Background Ratio (TBR) by dividing the average intensity of the target ROI by the average intensity of the background ROI. A TBR greater than 2 is often pursued for clear delineation.
-
Protocol 2: Ex Vivo Tissue Analysis
This protocol is performed after the final in vivo imaging time point to validate signal localization.
-
Tissue Harvesting:
-
Following the final imaging session, humanely euthanize the animal according to institutional guidelines.
-
Immediately dissect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
-
Ex Vivo Imaging:
-
Arrange the harvested tissues on a non-fluorescent black surface within the imaging system.
-
Acquire a final NIR fluorescence image of the excised organs using the same acquisition settings as the in vivo scan. This allows for direct comparison and confirms the source of the in vivo signal.
-
-
Sample Preservation and Validation:
-
Tissues can be either snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
For microscopic validation, embed the tissues, prepare thin sections (5-10 µm), and image them on a fluorescence microscope equipped with appropriate NIR filter sets to confirm cellular localization of the probe.
-
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Rhodamine 800
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. Rhodamine 800, a near-infrared fluorescent dye, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices for laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound and related rhodamine compounds are considered hazardous. They can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause serious eye irritation or damage.[1] Furthermore, these dyes are recognized as being toxic to aquatic life with long-lasting effects, underscoring the importance of preventing their release into the environment.[1][2]
Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes, but is not limited to:
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
A lab coat or other protective clothing
-
In situations where dust may be generated, a NIOSH-approved N95 respirator is recommended
Quantitative Hazard Data for this compound
For quick reference, the following table summarizes key identifiers and hazard information for this compound.
| Identifier | Value | Source |
| CAS Number | 137993-41-0 | |
| Molecular Formula | C₂₆H₂₆ClN₃O₅ | |
| Molecular Weight | 495.95 g/mol | |
| Hazard Classifications | Harmful if swallowed, in contact with skin, or if inhaled. May intensify fire; oxidizer. | |
| Storage Class | 11 - Combustible Solids |
Step-by-Step Disposal Protocol for this compound
Adherence to a stringent disposal protocol is crucial. The following steps provide a clear workflow for the safe disposal of this compound from the point of generation to its final removal from your facility.
1. Waste Identification and Segregation:
-
Characterize the Waste: As the generator, you are responsible for correctly identifying the waste as hazardous. All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with non-hazardous trash or other incompatible chemical waste streams. Store it separately to prevent dangerous reactions.
2. Waste Collection and Containerization:
-
Use Appropriate Containers: Collect solid this compound waste in a clearly labeled, durable, and sealable container. For liquid waste (e.g., solutions containing this compound), use a leak-proof container made of a material compatible with the solvents used. Ensure the container has a secure screw-top cap.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Note the primary hazards (e.g., Toxic, Oxidizer).
-
Container Filling: Do not overfill waste containers. Leave at least 10% of headspace to allow for expansion of contents.
3. Storage of Hazardous Waste:
-
Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
-
Incompatible Materials: Ensure that this compound waste, which may act as an oxidizer, is not stored with flammable or combustible materials.
4. Arranging for Final Disposal:
-
Licensed Waste Disposal Service: The final disposal of this compound waste must be handled by a licensed professional hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a collection.
-
Regulatory Compliance: The entire disposal process must comply with all applicable federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and actions.
Caption: Workflow for the safe disposal of this compound waste.
By implementing these procedures, your laboratory can maintain a high standard of safety, ensure regulatory compliance, and contribute to the protection of our environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
